4-Ethylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTGAVXHWSDGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278752 | |
| Record name | 4-Ethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138-38-5 | |
| Record name | 4-Ethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 138-38-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Ethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethylbenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Ethylbenzenesulfonamide synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Ethylbenzenesulfonamide
This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. The synthesis is primarily a two-step process involving the chlorosulfonation of ethylbenzene followed by the amination of the resulting sulfonyl chloride. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow for clarity.
Synthesis Pathway Overview
The synthesis of this compound from ethylbenzene is achieved through two sequential reactions:
-
Chlorosulfonation: Ethylbenzene undergoes electrophilic aromatic substitution with chlorosulfonic acid to yield 4-ethylbenzenesulfonyl chloride. The ethyl group is an ortho-, para-director, with the para product being the major isomer due to reduced steric hindrance.
-
Amination: The 4-ethylbenzenesulfonyl chloride is then reacted with an amine source, typically aqueous ammonia, to form the final product, this compound.
Experimental Protocols
The following protocols are based on established laboratory procedures and patent literature, providing a detailed methodology for each synthetic step.
Step 1: Synthesis of 4-Ethylbenzenesulfonyl Chloride
This procedure details the chlorosulfonation of ethylbenzene using a two-stage addition of chlorosulfonic acid to control the reaction temperature and maximize the yield of the desired para-isomer.[1]
Materials:
-
Ethylbenzene
-
Chlorosulfonic acid
-
Sodium sulfate (anhydrous, catalyst)
-
Ice water
-
Dichloromethane (for extraction, optional)
Procedure:
-
To a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add ethylbenzene and a catalytic amount of anhydrous sodium sulfate.
-
Cool the flask in an ice bath to below 10°C.
-
Slowly add the first portion of chlorosulfonic acid via the dropping funnel while maintaining the reaction temperature between 10-18°C. The addition should take approximately 2-2.5 hours.
-
After the first addition is complete, allow the reaction to stir at 15-20°C for a short period (e.g., 0.2 hours).
-
Slowly add the second portion of chlorosulfonic acid, controlling the temperature between 18-25°C over 1-1.5 hours.
-
Once the addition is complete, maintain the reaction temperature at 20-25°C and stir for an additional 2 hours to ensure the reaction goes to completion.[1]
-
Prepare a beaker with a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring to quench the reaction and decompose excess chlorosulfonic acid. Maintain the temperature of the quench mixture below 15°C.
-
The 4-ethylbenzenesulfonyl chloride will separate as an oily layer. Transfer the mixture to a separatory funnel and separate the lower organic layer.
-
The crude 4-ethylbenzenesulfonyl chloride can be used directly in the next step or purified further.
Step 2: Synthesis of this compound
This protocol describes the amination of the crude 4-ethylbenzenesulfonyl chloride from the previous step using aqueous ammonia.
Materials:
-
4-Ethylbenzenesulfonyl chloride (crude from Step 1)
-
Aqueous ammonia (30% solution)
-
Dichloromethane or another suitable inert solvent
-
Water
-
Sodium sulfate (anhydrous, for drying)
Procedure:
-
Dissolve the crude 4-ethylbenzenesulfonyl chloride in an inert organic solvent, such as dichloromethane, in a reaction flask equipped with a stirrer and a dropping funnel.
-
Cool the solution in an ice bath to 15-20°C.
-
Slowly add a 30% aqueous ammonia solution dropwise to the stirred solution of the sulfonyl chloride.
-
After the addition is complete, allow the mixture to stir at 20-25°C for 3 hours to complete the reaction.[2]
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic phase, wash it with water, and then dry it over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the final product as a solid.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound, including reactant quantities, reaction conditions, and expected yields based on literature values.
| Parameter | Step 1: Chlorosulfonation [1] | Step 2: Amination [2] |
| Starting Material | Ethylbenzene | 4-Ethylbenzenesulfonyl Chloride |
| Key Reagents | Chlorosulfonic Acid, Sodium Sulfate | 30% Aqueous Ammonia |
| Solvent | None (neat reaction) | Dichloromethane |
| Molar Ratio (Reagent:Substrate) | ~3.5 : 1 (Total ClSO3H:Ethylbenzene) | Excess NH4OH |
| Temperature | 10-25°C | 15-25°C |
| Reaction Time | ~4-5 hours | 3 hours |
| Product | 4-Ethylbenzenesulfonyl Chloride | This compound |
| Reported Yield | up to 95.4% | ~70-80% (typical for similar reactions) |
Experimental Workflow
The entire experimental process, from starting materials to the purified final product, is visualized in the following workflow diagram.
References
4-Ethylbenzenesulfonamide chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Ethylbenzenesulfonamide. It includes a summary of its core attributes, available experimental data, and a generalized protocol for its synthesis, compiled to support research and development activities in the chemical and pharmaceutical sciences.
Core Chemical and Physical Properties
This compound is an aromatic sulfonamide with the molecular formula C₈H₁₁NO₂S.[1][2] Its chemical structure consists of an ethyl group and a sulfonamide group attached to a benzene ring at the para position.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂S | [1][2] |
| Molecular Weight | 185.25 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 138-38-5 | [1][2] |
| Computed XLogP3-AA | 1.3 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1][2] |
| Hydrogen Bond Acceptor Count | 3 | [1][2] |
| Rotatable Bond Count | 2 | |
| Exact Mass | 185.05104977 Da | [1][2] |
| Monoisotopic Mass | 185.05104977 Da | [1][2] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is limited in publicly accessible databases. However, general characteristics for aromatic sulfonamides can be inferred.
Table 2: Expected Spectroscopic Characteristics
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons (two doublets), and a singlet for the sulfonamide NH₂ protons.[4][5] |
| ¹³C NMR | Resonances for the ethyl group carbons, four distinct aromatic carbons (due to symmetry), with chemical shifts influenced by the electron-withdrawing sulfonamide group.[6][7][8][9] |
| FT-IR | Characteristic absorption bands for N-H stretching of the sulfonamide group (around 3300-3200 cm⁻¹), asymmetric and symmetric S=O stretching (around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively), S-N stretching, and aromatic C-H and C=C vibrations.[10] |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak. Common fragmentation patterns for similar compounds involve the loss of SO₂.[4] |
Experimental Protocols
A detailed, experimentally validated protocol for the synthesis of this compound is not available in the reviewed literature. However, a general synthetic approach for aromatic sulfonamides can be outlined based on established chemical principles. The most common method involves the chlorosulfonation of an alkylbenzene followed by amination.
General Synthesis of this compound
This generalized protocol is based on standard procedures for the synthesis of arylsulfonamides and should be adapted and optimized for specific laboratory conditions.
Workflow for the Synthesis of this compound
Caption: Generalized workflow for the synthesis of this compound.
Step 1: Chlorosulfonation of Ethylbenzene
-
In a flask equipped with a stirrer and a dropping funnel, cool an excess of chlorosulfonic acid to 0-5 °C in an ice bath.
-
Slowly add ethylbenzene dropwise to the cooled chlorosulfonic acid with continuous stirring. The reaction is exothermic and the temperature should be carefully controlled to favor the formation of the para isomer.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the 4-ethylbenzenesulfonyl chloride.
-
Filter the solid product, wash with cold water, and dry.
Step 2: Amination of 4-Ethylbenzenesulfonyl chloride
-
Suspend the crude 4-ethylbenzenesulfonyl chloride in a suitable solvent.
-
Cool the suspension in an ice bath and add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.
-
Continue stirring for a period to ensure the complete conversion of the sulfonyl chloride to the sulfonamide.
-
The crude this compound will precipitate out of the solution.
Step 3: Purification
-
Collect the crude product by filtration and wash with cold water.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain pure this compound.
-
Dry the purified crystals under vacuum.
Biological Activity and Signaling Pathways
Specific studies detailing the biological activity and associated signaling pathways of this compound are not prominent in the available literature. However, the broader class of sulfonamides is well-known for a range of biological effects.
Potential Areas of Biological Activity:
-
Carbonic Anhydrase Inhibition: Primary sulfonamides are classic inhibitors of carbonic anhydrases (CAs).[11][12][13][14] Different CA isoforms are involved in various physiological processes, and their inhibition has therapeutic applications. It is plausible that this compound could exhibit inhibitory activity against one or more CA isoforms.
-
Antimicrobial Activity: Many sulfonamide derivatives possess antibacterial properties.[3] They typically act by inhibiting dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria.
-
Anti-inflammatory Activity: Some sulfonamides have demonstrated anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX).[15][16]
Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound. A hypothetical signaling pathway illustrating the general mechanism of sulfonamide-based carbonic anhydrase inhibition is presented below.
Hypothetical Carbonic Anhydrase Inhibition Pathway
Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide.
This diagram illustrates how a sulfonamide, like this compound, could potentially inhibit carbonic anhydrase by coordinating with the zinc ion in the enzyme's active site, thereby preventing the binding of natural substrates like carbon dioxide and water.
Conclusion
This compound is a simple aromatic sulfonamide for which detailed experimental data on physical properties and biological activity are not extensively documented in publicly available sources. The information provided in this guide, based on its chemical structure and data from related compounds, offers a foundational understanding for researchers. Further experimental investigation is necessary to fully characterize its physical properties, optimize its synthesis, and explore its potential biological activities and mechanisms of action.
References
- 1. N-ETHYL-4-METHYLBENZENE SULFONAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | C8H11NO2S | CID 222870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. spectrabase.com [spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of 4-Ethylbenzenesulfonamide in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the mechanism of action of 4-Ethylbenzenesulfonamide is limited in publicly available scientific literature. This guide provides an in-depth analysis of the well-established mechanism of action for structurally related 4-substituted benzenesulfonamide derivatives, which is primarily the inhibition of carbonic anhydrases. This information serves as a strong predictive framework for the biological activity of this compound.
Executive Summary
Benzenesulfonamides are a cornerstone class of compounds in medicinal chemistry, renowned for their diverse biological activities. The primary and most extensively studied mechanism of action for this class, particularly for 4-substituted derivatives, is the potent and specific inhibition of zinc-containing metalloenzymes known as carbonic anhydrases (CAs). These enzymes are ubiquitous and play a critical role in a multitude of physiological and pathological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting CAs, sulfonamides can modulate pH homeostasis, ion transport, and other fundamental cellular processes. This guide delineates the molecular mechanism of this inhibition, summarizes quantitative data for related compounds, provides a detailed experimental protocol for assessing this activity, and illustrates the key signaling pathways involved.
The Primary Biological Target: Carbonic Anhydrases
Carbonic anhydrases (CAs, EC 4.2.1.1) are a family of enzymes that are crucial for processes such as respiration, pH regulation, electrolyte secretion, and biosynthesis.[1][2][3] There are several known isoforms of human carbonic anhydrase (hCA), with varying tissue distribution and physiological roles. Notably, isoforms like hCA I and II are widespread, while others like hCA IX and XII are tumor-associated and linked to cancer progression.[4][5]
The catalytic activity of CAs is centered around a zinc ion (Zn²⁺) located in the active site. This zinc ion is coordinated by three histidine residues and a water molecule. The enzyme's function involves the zinc-bound water molecule being converted to a highly nucleophilic zinc-bound hydroxide ion, which then attacks a carbon dioxide molecule to form bicarbonate.
Molecular Mechanism of Action: Inhibition of Carbonic Anhydrase
The universally accepted mechanism of action for primary benzenesulfonamides is their function as potent inhibitors of carbonic anhydrases.[6][7] This inhibitory action is achieved through the following steps:
-
Deprotonation: The sulfonamide moiety (-SO₂NH₂) of the inhibitor loses a proton to become an anion (-SO₂NH⁻).
-
Zinc Binding: The deprotonated sulfonamide nitrogen then directly coordinates with the Zn²⁺ ion in the active site of the carbonic anhydrase.[8]
-
Tetrahedral Coordination: This binding displaces the water molecule/hydroxide ion that is normally bound to the zinc, forming a stable, tetrahedral coordination complex.
-
Hydrogen Bonding Network: The inhibitor is further stabilized within the active site by a network of hydrogen bonds between its sulfonyl oxygens and amino group with amino acid residues, such as Thr199.[9]
This binding effectively blocks the active site, preventing the access of the substrate (carbon dioxide) and thus inhibiting the enzyme's catalytic activity.
Quantitative Data: Inhibitory Potency of 4-Substituted Benzenesulfonamides
Due to the lack of specific data for this compound, the following table summarizes the inhibition constants (Kᵢ) for a series of structurally related 4-substituted benzenesulfonamides against key human carbonic anhydrase isoforms. This data provides a strong indication of the expected inhibitory profile of this compound. The Kᵢ values are presented in nanomolar (nM).
| Compound (4-Substituted Benzenesulfonamide) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Ureido-substituted (U-CH₃) | - | 1765 | 7 | 6 | [5] |
| Ureido-substituted (U-F) | - | 960 | 45 | 4 | [5] |
| Ureido-substituted (U-NO₂) | - | 15 | 1 | 6 | [5] |
| Quinazoline-linked Schiff's bases (Cpd 3) | - | 10.8 | 10.5 | 5.4 | [4] |
| Quinazoline-linked Schiff's bases (Cpd 10) | 52.8 | 11.2 | 11.8 | 6.2 | [4] |
| Quinazoline-linked Schiff's bases (Cpd 11) | 65.7 | 12.5 | 13.2 | 7.8 | [4] |
| Pyrazoline-substituted (Cpd 9) | 316.7 | 412.5 | - | - | [10] |
| Pyrazoline-substituted (Cpd 10) | 333.4 | 425.6 | - | - | [10] |
| Triazole-linked (Cpd 4a) | 41.5 | 30.1 | 1.5 | 0.8 | [11] |
| Triazole-linked (Cpd 5a) | 55.4 | 42.7 | 2.1 | 1.2 | [11] |
Note: A lower Kᵢ value indicates a higher inhibitory potency.
Experimental Protocols: In Vitro Carbonic Anhydrase Inhibition Assay
The most common method to determine the inhibitory activity of compounds against carbonic anhydrase is a spectrophotometric assay based on the enzyme's esterase activity.
Principle
Active carbonic anhydrase can hydrolyze p-nitrophenyl acetate (p-NPA), a colorless substrate, to produce p-nitrophenol (p-NP), which is a yellow-colored product that absorbs light at 400-405 nm.[12] The rate of p-NP formation is directly proportional to the CA activity. In the presence of an inhibitor, this rate decreases, and the extent of the decrease is used to quantify the inhibitor's potency (IC₅₀ and subsequently Kᵢ values).
Materials and Reagents
-
Carbonic Anhydrase (CA) Enzyme: Purified human CA isoforms (e.g., hCA I, II, IX, XII).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Inhibitor: Test compound (e.g., this compound) and a known CA inhibitor as a positive control (e.g., Acetazolamide).
-
Buffer: Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.5).[12]
-
Organic Solvent: DMSO or acetonitrile for dissolving the substrate and test compounds.
-
Equipment: 96-well microplate, microplate reader capable of kinetic measurements at 400-405 nm, pipettes.
Assay Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of the CA enzyme in cold assay buffer.
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO.
-
Prepare serial dilutions of the test compound and the positive control inhibitor.
-
-
Assay Plate Setup (in a 96-well plate):
-
Blank wells: Assay buffer and substrate solution (no enzyme).
-
Control wells (Maximum Activity): Assay buffer, CA enzyme, and vehicle (DMSO).
-
Test wells: Assay buffer, CA enzyme, and various concentrations of the test compound.
-
Positive control wells: Assay buffer, CA enzyme, and various concentrations of the known inhibitor.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the assay buffer and the corresponding inhibitor or vehicle to the wells.
-
Add the CA working solution to all wells except the blank.
-
Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.[12]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Signaling Pathways and Physiological Relevance
The inhibition of carbonic anhydrases by sulfonamides has significant implications for various signaling pathways and physiological processes where pH regulation and CO₂/bicarbonate balance are critical.
pH Regulation and Cancer
In the hypoxic microenvironment of solid tumors, the tumor-associated isoform hCA IX is highly overexpressed.[5] hCA IX contributes to the acidification of the extracellular space while maintaining a neutral or slightly alkaline intracellular pH, a condition that promotes tumor cell survival, proliferation, and metastasis.[14] The enzyme achieves this by catalyzing the hydration of metabolically produced CO₂ to bicarbonate and protons extracellularly. The protons contribute to the acidic microenvironment, which is toxic to normal cells and facilitates invasion, while the bicarbonate can be transported back into the cancer cell to buffer intracellular pH.[14]
Inhibition of hCA IX by a sulfonamide would disrupt this pH regulation mechanism, leading to intracellular acidification and a decrease in the extracellular acidity. This can suppress tumor growth and metastasis.
Other Physiological Roles
-
Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure.
-
Diuresis: Inhibition of CAs in the renal tubules affects bicarbonate reabsorption, leading to a diuretic effect.
-
Neurological Disorders: CAs are involved in neuronal signaling, and their inhibition has been explored for the treatment of epilepsy.[15]
-
Metabolism: Mitochondrial CAs are involved in biosynthetic pathways such as gluconeogenesis and lipogenesis by providing bicarbonate to key enzymes.[16]
Conclusion
While specific experimental data for this compound is not extensively available, the well-established mechanism of action for the broader class of 4-substituted benzenesulfonamides provides a robust framework for understanding its likely biological effects. The primary mechanism is the potent inhibition of carbonic anhydrases, leading to the modulation of critical physiological processes dependent on pH and CO₂/bicarbonate homeostasis. The information presented in this guide on the molecular mechanism, quantitative potency of related compounds, experimental protocols, and relevant signaling pathways offers a comprehensive foundation for researchers and drug development professionals interested in the therapeutic potential of this compound and related sulfonamide derivatives. Further experimental validation is necessary to confirm the precise inhibitory profile of this compound against various CA isoforms.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. primescholars.com [primescholars.com]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic Anhydrase Inhibition Activities of Schiff’s Bases Based on Quinazoline-Linked Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroimaging Findings in Carbonic Anhydrase VA Deficiency: A Case Series Highlighting Diagnostic and Prognostic Patterns in a Potentially Reversible Mitochondrial Dysfunction | American Journal of Neuroradiology [ajnr.org]
Unveiling 4-Ethylbenzenesulfonamide: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide explores the discovery and history of 4-Ethylbenzenesulfonamide, a key intermediate in organic synthesis. While not a widely recognized therapeutic agent itself, its history is intertwined with the broader development of sulfonamides, a class of compounds with significant pharmacological importance. This document provides a detailed account of its first reported synthesis, experimental protocols, and the chemical principles underlying its formation.
Introduction
This compound, with the chemical formula C₈H₁₁NO₂S, is an aromatic sulfonamide. The sulfonamide functional group has been a cornerstone in medicinal chemistry, most notably for the development of sulfa drugs. The discovery and subsequent exploration of various sulfonamide derivatives have paved the way for numerous therapeutic agents. This guide focuses on the foundational history of a simple yet important member of this class, this compound.
Discovery and First Synthesis
The first documented synthesis of this compound can be traced back to the work of Huntress and Carten in 1940, published in the Journal of the American Chemical Society.[1] Their research focused on the use of chlorosulfonic acid as a reagent for the identification of aryl halides, and in this context, they prepared a series of arylsulfonyl chlorides and their corresponding sulfonamides, including the 4-ethyl derivative.[1]
The synthesis is a two-step process that begins with the electrophilic substitution of ethylbenzene.
Synthesis of the Precursor: 4-Ethylbenzenesulfonyl Chloride
The initial step involves the reaction of ethylbenzene with chlorosulfonic acid to yield 4-ethylbenzenesulfonyl chloride. This reaction is a classic example of electrophilic aromatic substitution, where the electrophile is generated from chlorosulfonic acid.
Reaction Workflow:
References
An In-depth Technical Guide to 4-Ethylbenzenesulfonamide and its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-ethylbenzenesulfonamide, focusing on its chemical properties, synthesis, and its role as a scaffold in the development of pharmacologically active compounds. Due to the limited specific biological data on this compound itself, this guide extends its scope to its key, biologically active derivative, 4-(2-aminoethyl)benzenesulfonamide, which serves as a critical intermediate in the synthesis of prominent pharmaceuticals and as a potent enzyme inhibitor.
This compound: The Core Moiety
This compound (CAS No. 138-38-5) is an aromatic sulfonamide that, while not extensively studied for its own biological activity, represents a foundational structure in medicinal chemistry.[1] Its primary importance lies in its utility as a chemical intermediate.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, based on available data.[1]
| Property | Value |
| Molecular Formula | C₈H₁₁NO₂S |
| Molecular Weight | 185.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 138-38-5 |
| Appearance | Solid (predicted) |
| SMILES | CCC1=CC=C(C=C1)S(=O)(=O)N |
Synthesis
A standard synthesis route for this compound involves a two-step process starting from ethylbenzene. This process is illustrated in the workflow diagram below. The first step is the chlorosulfonation of ethylbenzene to produce 4-ethylbenzenesulfonyl chloride.[2] This intermediate is then subjected to amination to yield the final product.
Caption: General synthesis workflow for this compound.
The this compound Scaffold in Drug Development
The true significance of the this compound core lies in its role as a versatile scaffold for the synthesis of more complex molecules with significant biological activities. A prime example is its derivative, 4-(2-aminoethyl)benzenesulfonamide, which is a key intermediate in the synthesis of sulfonylurea drugs and also exhibits intrinsic activity as a carbonic anhydrase inhibitor.
Key Studies on 4-(2-Aminoethyl)benzenesulfonamide
4-(2-Aminoethyl)benzenesulfonamide (CAS No. 35303-76-5) is a well-studied derivative that highlights the therapeutic potential of the ethylbenzenesulfonamide scaffold.
Synthesis of 4-(2-Aminoethyl)benzenesulfonamide
A common synthetic route to 4-(2-aminoethyl)benzenesulfonamide starts from β-phenethylamine and involves a multi-step process including acetylation, chlorosulfonation, amination, and hydrolysis.[3][4]
Caption: Multi-step synthesis of 4-(2-aminoethyl)benzenesulfonamide.
Experimental Protocol: Synthesis of 4-(2-Aminoethyl)benzenesulfonamide [3][4]
-
Acetylation: β-phenethylamine is reacted with acetic anhydride, often in a solvent like dichloromethane, to yield N-acetyl-β-phenethylamine.
-
Chlorosulfonation: The acetylated intermediate is then reacted with chlorosulfonic acid. An auxiliary agent such as sodium chloride may be used, and a chlorinating agent like thionyl chloride can be added. The reaction is typically carried out in a chlorinated solvent.
-
Amination: The resulting 4-(2-acetamidoethyl)benzenesulfonyl chloride is treated with ammonia to form 4-(2-acetamidoethyl)benzenesulfonamide.
-
Hydrolysis: The acetamido group is hydrolyzed, for example, using a sodium hydroxide solution, to yield the final product, 4-(2-aminoethyl)benzenesulfonamide.
-
Purification: The product is then purified, which may involve recrystallization from a solvent such as a methanol/water mixture.
Biological Activity as a Carbonic Anhydrase Inhibitor
4-(2-Aminoethyl)benzenesulfonamide and its derivatives have been shown to be potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[5] The inhibitory activity of dipeptide conjugates of 4-(2-aminoethyl)benzenesulfonamide against several human CA isoforms is presented below.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12 | 74 | 5.7 |
| Dipeptide Conjugate 1 | 89.4 | 6.5 | 88.3 | 4.5 |
| Dipeptide Conjugate 2 | 95.2 | 7.8 | 91.2 | 5.1 |
| Dipeptide Conjugate 3 | 101.6 | 8.1 | 95.8 | 6.2 |
Data adapted from a study on novel dipeptide conjugates.[5]
The mechanism of action of sulfonamide-based carbonic anhydrase inhibitors involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.
Caption: Conceptual diagram of carbonic anhydrase inhibition.
Cardiovascular Effects
Recent studies have also investigated the cardiovascular effects of 4-(2-aminoethyl)benzenesulfonamide. In an isolated rat heart model, this compound was found to decrease perfusion pressure and coronary resistance, suggesting a potential vasodilatory effect.[6] Theoretical docking studies propose that this effect may be mediated through interaction with calcium channels.[7]
Application in the Synthesis of Sulfonylurea Drugs
4-(2-Aminoethyl)benzenesulfonamide is a crucial intermediate in the synthesis of second-generation sulfonylurea drugs, such as glipizide, which are used in the treatment of type 2 diabetes.[8]
Caption: Use of 4-(2-aminoethyl)benzenesulfonamide in glipizide synthesis.
Conclusion
While this compound itself has limited documented biological applications, it serves as a valuable foundational scaffold in medicinal chemistry. Its derivative, 4-(2-aminoethyl)benzenesulfonamide, demonstrates significant potential and utility, both as a key intermediate in the synthesis of established drugs like glipizide and as a pharmacologically active agent in its own right, particularly as a carbonic anhydrase inhibitor. For researchers and drug development professionals, the ethylbenzenesulfonamide core represents a promising starting point for the design and synthesis of novel therapeutic agents. Further exploration of this chemical space is warranted to uncover new compounds with enhanced potency and selectivity for various biological targets.
References
- 1. This compound | C8H11NO2S | CID 222870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Ethylbenzene-1-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 5. Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
Molecular formula and structure of 4-Ethylbenzenesulfonamide
This technical guide provides a comprehensive overview of 4-Ethylbenzenesulfonamide, including its molecular formula, structure, physicochemical properties, synthesis, and potential applications. This document is intended for researchers, scientists, and professionals in the field of drug development.
Molecular Identity and Structure
This compound is an organic compound belonging to the sulfonamide class. It is characterized by an ethyl group and a sulfonamide group attached to a benzene ring at the para position.
-
Molecular Formula: C₈H₁₁NO₂S[1]
-
IUPAC Name: this compound[1]
-
CAS Number: 138-38-5[1]
-
Molecular Weight: 185.25 g/mol [1]
The 2D structure of this compound is as follows:
Physicochemical Properties
Experimental data for this compound is limited. The properties below are based on available data and estimations from closely related compounds.
| Property | Value | Source |
| Molecular Weight | 185.25 g/mol | [1] |
| Physical State | White to off-white solid (estimated) | Based on N-Ethyl-4-methylbenzenesulfonamide[2] |
| Melting Point | ~64 °C (147 °F) (estimated) | Based on N-Ethyl-4-methylbenzenesulfonamide |
| Solubility | Soluble in polar organic solvents (estimated) | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process starting from ethylbenzene.
Step 1: Chlorosulfonation of Ethylbenzene
This step involves the reaction of ethylbenzene with chlorosulfonic acid to produce 4-ethylbenzenesulfonyl chloride.
-
Materials: Ethylbenzene, Chlorosulfonic acid, Dichloromethane (solvent).
-
Procedure:
-
In a fume hood, cool a flask containing dichloromethane to 0 °C using an ice bath.
-
Slowly add ethylbenzene to the cooled solvent with stirring.
-
Carefully add chlorosulfonic acid dropwise to the mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice to quench the reaction.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-ethylbenzenesulfonyl chloride.
-
Step 2: Amination of 4-Ethylbenzenesulfonyl Chloride
The sulfonyl chloride is then reacted with ammonia to form the final product, this compound.
-
Materials: 4-ethylbenzenesulfonyl chloride, Aqueous ammonia, Dichloromethane (solvent).
-
Procedure:
-
Dissolve the crude 4-ethylbenzenesulfonyl chloride in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia to the solution with vigorous stirring.
-
Continue stirring at room temperature for a few hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with a dilute acid solution to remove any remaining ammonia.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Analytical Methods
The characterization and purity assessment of this compound can be performed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
Biological Activity and Potential Applications
While specific studies on the biological activity of this compound are not widely available, its chemical class, sulfonamides, is well-studied.
Antibacterial Activity
Sulfonamides are known for their antibacterial properties. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. By blocking this pathway, sulfonamides inhibit bacterial growth. It is plausible that this compound could exhibit similar antibacterial activity.
Intermediate in Drug Synthesis
A structurally related compound, 4-[2-(N-Acetyl amino)ethyl]benzene sulfonamide, serves as an important intermediate in the synthesis of sulfonylurea drugs like glibenclamide and glipizide, which are used to treat type 2 diabetes.[3] This suggests a potential application for this compound as a building block in the synthesis of other pharmacologically active molecules.
Conclusion
This compound is a sulfonamide with a well-defined structure and a straightforward synthetic pathway. While specific experimental data on its physicochemical and biological properties are not extensively documented, its structural similarity to other well-characterized sulfonamides suggests potential for antibacterial activity and as an intermediate in the synthesis of more complex pharmaceutical compounds. Further research is warranted to fully elucidate its biological profile and explore its potential applications in drug discovery and development.
References
4-Ethylbenzenesulfonamide: A Technical Guide to Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of 4-Ethylbenzenesulfonamide. While direct experimental data on this specific molecule is limited in publicly available literature, this document extrapolates its likely pharmacological profile based on extensive research into the broader class of sulfonamides and structurally similar benzenesulfonamide derivatives. The primary anticipated activities include antibacterial, anticancer, and enzyme inhibitory actions, particularly against carbonic anhydrase and dihydropteroate synthase. This guide details the established mechanisms of action for these activities, provides standardized experimental protocols for their evaluation, and presents quantitative data from closely related analogs to inform future research and development efforts.
Introduction
This compound belongs to the sulfonamide class of compounds, a group of synthetic molecules characterized by the presence of a sulfonamide group (-SO₂NH₂). Since the discovery of their antimicrobial properties, sulfonamides have become a cornerstone of medicinal chemistry, with derivatives being developed for a wide range of therapeutic applications.[1] The core benzenesulfonamide scaffold is a privileged structure in drug discovery, known to interact with various biological targets. The presence of a 4-ethyl substitution on the benzene ring is expected to modulate the lipophilicity and steric profile of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties. This guide explores the most probable biological activities of this compound based on established structure-activity relationships (SAR) within the sulfonamide family.
Potential Biological Activities and Mechanisms of Action
Based on the activities of analogous compounds, this compound is predicted to exhibit three primary biological activities:
Antibacterial Activity
The most well-established activity of sulfonamides is their antibacterial effect. They act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[2][3] Bacteria synthesize folate de novo, and it is an essential precursor for the synthesis of nucleic acids and certain amino acids. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides bind to the active site of DHPS, halting the production of dihydropteroate and subsequently, folic acid. This leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[3][4] Mammalian cells are unaffected as they obtain folate from their diet.[4]
Anticancer Activity
Several benzenesulfonamide derivatives have demonstrated significant anticancer properties.[5][6] One of the primary mechanisms for this activity is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[6] These enzymes are overexpressed in many hypoxic tumors and play a crucial role in regulating intra- and extracellular pH, facilitating tumor growth, and metastasis.[6] By inhibiting these CAs, sulfonamides can disrupt the pH balance of the tumor microenvironment, leading to apoptosis and reduced tumor progression.
Enzyme Inhibition: Carbonic Anhydrases
Beyond their role in cancer, carbonic anhydrases are a family of ubiquitous metalloenzymes involved in various physiological processes.[7] The sulfonamide moiety is a classic zinc-binding group, making benzenesulfonamides potent inhibitors of CAs.[8][9] The primary sulfonamide group (-SO₂NH₂) coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic activity.[8][9] Different isoforms of CA are expressed in various tissues, and their inhibition can have therapeutic effects in conditions such as glaucoma, epilepsy, and edema.[7]
Quantitative Data from Structurally Related Analogs
While no specific quantitative data for this compound has been found in the reviewed literature, the following tables summarize the biological activities of closely related benzenesulfonamide derivatives. This data can serve as a benchmark for predicting the potential potency of this compound.
Table 1: Antibacterial Activity of Benzenesulfonamide Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus | 32 | [6] |
| N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide | S. aureus | 128 | [6] |
| 4-amino-N-arylbenzenesulfonamide derivatives | P. aeruginosa & S. aureus | Variable | [10] |
Table 2: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives
| Compound | Isoform | Kᵢ (nM) | Reference |
| Benzenesulfonamide-triazole conjugates | hCA I | 41.5 - 1500 | [1] |
| Benzenesulfonamide-triazole conjugates | hCA II | 30.1 - 755 | [1] |
| Benzenesulfonamide-triazole conjugates | hCA IX | 1.5 - 38.9 | [1] |
| Benzenesulfonamide-triazole conjugates | hCA XII | 0.8 - 12.4 | [1] |
| Beta-lactam-substituted benzenesulfonamides | hCA I | 66.60 - 278.40 | [11] |
| Beta-lactam-substituted benzenesulfonamides | hCA II | 39.64 - 79.63 | [11] |
Table 3: Cytotoxicity of Benzenesulfonamide Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Indazol-pyrimidine derivatives | MCF-7 | 1.629 - 8.029 | [5] |
| Beta-lactam-substituted benzenesulfonamides | MCF-7 | Potent | [11] |
| 4-thiazolone-based benzenesulfonamides | MDA-MB-231 | Significant Inhibition | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Therapeutic Potential of 4-Ethylbenzenesulfonamide Derivatives: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with a wide array of therapeutic applications. Among these, derivatives of 4-ethylbenzenesulfonamide are emerging as a promising class of compounds with significant potential for the development of novel therapeutic agents. Their versatility stems from the core structure, which allows for diverse substitutions, leading to modulation of their physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the current landscape of this compound derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their potential as enzyme inhibitors and anticonvulsant agents.
Core Biological Activities and Quantitative Data
The therapeutic effects of this compound and related benzenesulfonamide derivatives are primarily driven by their ability to specifically interact with and inhibit various enzymes. The sulfonamide moiety is a key pharmacophore, often acting as a zinc-binding group in the active site of metalloenzymes.
Carbonic Anhydrase Inhibition
A primary and extensively studied application of benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs). CAs are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1] Their involvement in numerous physiological processes makes them attractive targets for treating a range of disorders, including glaucoma, epilepsy, and cancer.[2][3][4] Derivatives of 4-(2-aminoethyl)benzenesulfonamide, in particular, have shown potent inhibitory activity against several human (h) CA isoforms.
Table 1: Carbonic Anhydrase Inhibitory Activity of Benzenesulfonamide Derivatives
| Compound/Derivative Class | Target Isoform(s) | Inhibition Constant (Kᵢ) | IC₅₀ | Reference(s) |
| Dipeptide-4-(2-aminoethyl)benzenesulfonamide conjugates | hCA I, hCA II, hCA IV, hCA XII | Low nanomolar range for hCA II and hCA XII | - | [2] |
| Benzylaminoethylureido-tailed benzenesulfonamides | hCA I, hCA II, hCA IX, hCA XII | Kᵢ values from 2.8 nM to the micromolar range | - | [5] |
| 4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides | hCA I, hCA II, hCA IX, hCA XII | Low nanomolar/subnanomolar for hCA IX and XII | - | [6] |
| 4-Methylbenzenesulfonamide derivatives | Cyclin-dependent kinase-2 (CDK2) | - | IC₅₀ of 1.79 - 2.92 µM | [7] |
Note: This table presents a selection of data to illustrate the range of activities. For exhaustive data, please refer to the cited literature.
Anticonvulsant Activity
The inhibition of specific brain-expressed carbonic anhydrase isoforms, such as hCA II and hCA VII, is a recognized mechanism for anticonvulsant activity.[3][8] By modulating pH homeostasis in the brain, these inhibitors can reduce neuronal hyperexcitability. Several novel benzenesulfonamide derivatives have been synthesized and shown to be effective in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[3][9]
Table 2: Anticonvulsant Activity of Benzenesulfonamide Derivatives
| Compound/Derivative Class | Animal Model | Median Effective Dose (ED₅₀) | Protective Index (PI) | Reference(s) |
| 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide (12c) | scPTZ (mice) | 22.50 mg/kg | 20.4 | [9] |
| 2,2-dipropyl-N¹-(4-sulfamoylphenyl)malonamide (18b) | MES (mice) | 16.36 mg/kg | 24.8 | [9] |
| 4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB) | MES (mice, i.p.) | 28.6 µmol/kg | 3.36 | [10] |
| 4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB) | MES (rats, p.o.) | 29.8 µmol/kg | >51 | [10] |
Antimicrobial and Other Activities
Benzenesulfonamide derivatives have also demonstrated a broad spectrum of other biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[11][12][13] Their antimicrobial action often involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1]
Table 3: Antimicrobial and Cytotoxic Activity of Benzenesulfonamide Derivatives
| Compound/Derivative Class | Activity | Organism/Cell Line | MIC / IC₅₀ / LD₅₀ | Reference(s) |
| N-substituted sulfonamides from 4-hydroxycoumarin | Antibacterial | P. aeruginosa, S. typhi, B. subtilis, S. aureus | MICs from 2.28 x 10⁻⁸ to 1.14 x 10⁻⁷ M | |
| N-substituted sulfonamides from 4-hydroxycoumarin | Cytotoxic | Brine shrimp (Artemia salina) | LD₅₀ = 2.9072 x 10⁻⁴ M | [13] |
| Benzenesulfonamide derivatives with carboxamide functionality | Antimicrobial | E. coli, S. aureus, C. albicans, A. niger | MICs from 6.28 to 6.72 mg/mL | [11] |
| 4-Methylbenzenesulfonamide derivatives | Cytotoxic | MCF-7 (human breast cancer) | IC₅₀ of 18.3 - 26.3 µM | [7] |
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the evaluation of new chemical entities. This section provides an overview of the key protocols used to assess the biological activities of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically starts from 4-ethylbenzenesulfonyl chloride, which can be reacted with a variety of amines or other nucleophiles to generate a diverse library of compounds. A general synthetic scheme is presented below.
Caption: General synthesis of this compound derivatives.
General Procedure for Sulfonamide Synthesis:
-
Chlorosulfonation: 4-Ethylbenzene is reacted with an excess of chlorosulfonic acid, typically at a low temperature (0-5 °C), to yield 4-ethylbenzenesulfonyl chloride. The reaction mixture is then carefully quenched with ice water, and the product is extracted with an organic solvent.
-
Sulfonamidation: The resulting 4-ethylbenzenesulfonyl chloride is dissolved in a suitable solvent (e.g., dichloromethane, acetone). To this solution, the desired amine (or other nucleophile) and a base (e.g., pyridine, triethylamine) are added. The reaction is stirred at room temperature or heated as necessary until completion, monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is washed with dilute acid and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford the final this compound derivative.[1]
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.
Materials:
-
Human or bovine carbonic anhydrase
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds and a standard inhibitor (e.g., Acetazolamide)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
DMSO or acetonitrile
-
96-well microplate and reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO.
-
Prepare serial dilutions of the test compounds and the standard inhibitor in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add buffer, the test compound dilution (or DMSO for control), and the CA enzyme solution.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[11]
-
Anticonvulsant Screening: MES and scPTZ Tests
These are standard in vivo models for assessing the anticonvulsant potential of test compounds.[3][5]
Maximal Electroshock Seizure (MES) Test:
-
Principle: This test is a model for generalized tonic-clonic seizures.
-
Procedure:
-
Administer the test compound to rodents (mice or rats) via the desired route (e.g., intraperitoneally or orally).
-
After a specific pre-treatment time, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) through corneal or ear electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of this phase indicates a protective effect of the compound.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Principle: This test is a model for myoclonic and absence seizures.
-
Procedure:
-
Administer the test compound to rodents.
-
After the pre-treatment time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observe the animal for a set period (e.g., 30 minutes) for the onset of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds).
-
The absence of clonic seizures indicates a protective effect.
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton broth (MHB) or agar (MHA)
-
Test compounds and a standard antibiotic
-
96-well microplate
Procedure (Broth Microdilution):
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in MHB in a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which this compound derivatives exert their effects is crucial for rational drug design and development.
Carbonic Anhydrase Catalytic Cycle
The primary mechanism of action for many benzenesulfonamide derivatives is the inhibition of the carbonic anhydrase catalytic cycle. The sulfonamide group coordinates to the zinc ion in the active site, preventing the binding and hydration of carbon dioxide.
Caption: Inhibition of the Carbonic Anhydrase catalytic cycle.
Experimental Workflow for Drug Discovery
The process of identifying and characterizing novel this compound derivatives follows a logical workflow from synthesis to biological evaluation.
Caption: Experimental workflow for this compound derivatives.
Conclusion
Derivatives of this compound represent a versatile and promising platform for the discovery of new therapeutic agents. Their well-established role as carbonic anhydrase inhibitors has paved the way for their exploration as anticonvulsants, antiglaucoma agents, and anticancer drugs. Furthermore, ongoing research continues to unveil new biological activities, including antimicrobial and anti-inflammatory properties. The ability to readily synthesize a diverse range of derivatives allows for systematic structure-activity relationship studies, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. As our understanding of the underlying mechanisms of action deepens, so too will the potential to design next-generation this compound-based drugs to address a variety of unmet medical needs. This guide serves as a foundational resource for researchers dedicated to advancing this exciting field of medicinal chemistry.
References
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. journalsarchive.com [journalsarchive.com]
- 6. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Carbonic Anhydrases: Versatile and Useful Biocatalysts in Chemistry and Biochemistry [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
4-Ethylbenzenesulfonamide: A Technical Guide to Safety, Hazards, and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and toxicity information for 4-Ethylbenzenesulfonamide. The information is intended for a technical audience and is based on publicly accessible data. It is crucial to consult original source materials and conduct a thorough risk assessment before handling this chemical.
Introduction
This compound is a chemical compound with the molecular formula C8H11NO2S. As a member of the sulfonamide class, its potential biological activities and toxicological profile are of interest to researchers in drug discovery and chemical synthesis. This guide provides a comprehensive overview of the known safety, hazards, and toxicity of this compound, with a focus on quantitative data, experimental methodologies, and the logical framework for hazard assessment.
Hazard Identification and Classification
The primary source of hazard information for this compound comes from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals notifications.[1] The aggregated data from multiple notifiers indicate several key hazards.
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation |
Note: The percentages of notifications for each hazard statement vary. "Causes skin irritation" and "Causes serious eye irritation" are reported by 100% of notifiers, while "Harmful if swallowed" and "May cause respiratory irritation" are reported by 33.3% of notifiers to the ECHA C&L Inventory.[1]
GHS Pictograms:
-
Exclamation Mark: For Acute Toxicity (oral), Skin Irritation, Eye Irritation, and Respiratory Tract Irritation.
This classification indicates that this compound should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, especially when generating dust or aerosols.
Caption: GHS Hazard Identification for this compound.
Toxicological Data
Comprehensive toxicological data for this compound is limited in the public domain. The following tables summarize the available information.
Table 2: Acute Toxicity Data for this compound
| Route of Exposure | Test Species | Endpoint | Value | Reference |
| Oral | Rat | LDLo | 500 mg/kg | [2] (for N-Ethylbenzenesulfonamide) |
| Dermal | - | LD50 | No data available | - |
| Inhalation | - | LC50 | No data available | - |
LDLo (Lowest Published Lethal Dose) is for the related compound N-Ethylbenzenesulfonamide, not this compound.
Table 3: Irritation Data for this compound
| Type of Irritation | Test Species | Results | Reference |
| Skin Irritation | - | Causes skin irritation (GHS Classification) | [1] |
| Eye Irritation | - | Causes serious eye irritation (GHS Classification) | [1] |
| Respiratory Irritation | - | May cause respiratory irritation (GHS Classification) | [1] |
Table 4: Genotoxicity, Carcinogenicity, and Reproductive Toxicity Data for this compound
| Endpoint | Test System | Result | Reference |
| Genotoxicity (e.g., Ames test) | - | No data available | - |
| Carcinogenicity | - | No data available | - |
| Reproductive and Developmental Toxicity | - | No data available | - |
The lack of specific quantitative data highlights the need for further toxicological evaluation of this compound.
Experimental Protocols
In the absence of specific published studies for this compound, this section details the standard OECD guidelines that would be followed to assess the hazards identified by the GHS classification.
Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)
This method is designed to estimate the acute oral toxicity of a substance.
-
Test Principle: A stepwise procedure is used, with a small number of animals at each step. The outcome of each step determines the dose for the next step.
-
Test Animals: Typically, rats of a single sex (usually females) are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The substance is administered orally by gavage in a single dose.
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Body weight is recorded weekly.
-
A gross necropsy is performed on all animals at the end of the study.
-
-
Data Analysis: The results are used to classify the substance into a GHS acute toxicity category.
Caption: Workflow for OECD Guideline 423 (Acute Toxic Class Method).
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion.
-
Test Principle: The substance is applied to the skin of a single animal in a stepwise manner to minimize animal use.
-
Test Animals: Albino rabbits are typically used.
-
Procedure:
-
A small area of the animal's back is clipped free of fur.
-
A 0.5 g or 0.5 mL dose of the test substance is applied to the skin under a gauze patch.
-
The patch is left in place for 4 hours.
-
After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.
-
If no corrosive effects are observed, the test may be confirmed on additional animals.
-
-
Data Analysis: The severity of the skin reactions is scored, and the substance is classified accordingly.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test assesses the potential for a substance to cause eye irritation or damage.
-
Test Principle: The test substance is applied to one eye of an animal, with the other eye serving as a control.
-
Test Animals: Albino rabbits are the preferred species.
-
Procedure:
-
A single dose (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye.
-
The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours.
-
The reversibility of any observed effects is monitored for up to 21 days.
-
-
Data Analysis: The severity of ocular lesions is scored to determine the irritation potential of the substance.
Acute Inhalation Toxicity (Based on OECD Guideline 403)
This guideline is used to determine the health hazards of short-term exposure to a substance via inhalation.
-
Test Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber.
-
Test Animals: Rats are the preferred species.
-
Procedure:
-
Animals are exposed for a fixed period, typically 4 hours.
-
Multiple concentration groups are used to determine a concentration-response relationship.
-
Animals are observed for at least 14 days for signs of toxicity and mortality.
-
Body weights are recorded, and a gross necropsy is performed.
-
-
Data Analysis: The LC50 (median lethal concentration) is calculated, and the substance is classified for inhalation toxicity.
Structure-Activity Relationship (SAR) Considerations
While specific data for this compound is lacking, general SAR principles for sulfonamides can provide some insight. The toxicity of sulfonamides can be influenced by the nature of the substituents on the benzene ring and the sulfonamide nitrogen. The ethyl group at the 4-position of the benzene ring will influence the lipophilicity and metabolic profile of the molecule compared to unsubstituted benzenesulfonamide. The primary sulfonamide group is a key structural feature.
References
Methodological & Application
Application Notes and Protocols for the Use of 4-Ethylbenzenesulfonamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-ethylbenzenesulfonamide in organic synthesis, a key intermediate in the development of various therapeutic agents. The protocols outlined herein are based on established synthetic methodologies for structurally related sulfonamides and are intended to serve as a comprehensive guide for researchers.
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis. The sulfonamide functional group is a crucial pharmacophore found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and carbonic anhydrase inhibitors. The ethyl group at the 4-position of the benzene ring can influence the compound's lipophilicity and metabolic stability, making it an attractive starting material for the synthesis of novel drug candidates. These derivatives are being explored for their potential as anticancer and antimicrobial agents.
This application note focuses on a common and versatile transformation of this compound: N-alkylation. This reaction allows for the introduction of various substituents on the nitrogen atom of the sulfonamide, enabling the synthesis of a diverse library of compounds for biological screening.
Application: N-Alkylation of this compound
A primary application of this compound in organic synthesis is its use as a nucleophile in N-alkylation reactions. This process allows for the creation of secondary and tertiary sulfonamides, which are prevalent in many biologically active molecules. The following sections detail a two-step protocol for the synthesis of N-allyl-N-benzyl-4-ethylbenzenesulfonamide, a representative example of the synthetic utility of this compound. This protocol is adapted from established procedures for the synthesis of analogous N-substituted sulfonamides.[1]
Reaction Scheme
Caption: Two-step synthesis of N-allyl-N-benzyl-4-ethylbenzenesulfonamide.
Data Presentation
The following tables summarize the expected quantitative data for the two-step N-alkylation of this compound, based on typical yields for similar reactions.[1]
Table 1: N-Allylation of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| This compound | Allyl Bromide | K₂CO₃ | THF | 24 | Room Temperature | 85-95 |
Table 2: N-Benzylation of N-Allyl-4-ethylbenzenesulfonamide
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| N-Allyl-4-ethylbenzenesulfonamide | Benzyl Bromide | NaOH | THF | 24 | Room Temperature | 65-75 |
Experimental Protocols
The following are detailed experimental protocols for the N-alkylation of this compound.
Protocol 1: Synthesis of N-Allyl-4-ethylbenzenesulfonamide (Intermediate)
Materials:
-
This compound
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
5 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
To the stirring solution, add allyl bromide (1.1 eq) dropwise.
-
Add an aqueous solution of potassium carbonate (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with 5 M HCl.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford N-allyl-4-ethylbenzenesulfonamide.
Protocol 2: Synthesis of N-Allyl-N-benzyl-4-ethylbenzenesulfonamide (Final Product)
Materials:
-
N-Allyl-4-ethylbenzenesulfonamide
-
Benzyl bromide
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus
Procedure:
-
To a round-bottom flask, add N-allyl-4-ethylbenzenesulfonamide (1.0 eq).
-
Dissolve the starting material in THF.
-
To the stirring solution, add benzyl bromide (1.0 eq) dropwise.
-
Add an aqueous solution of sodium hydroxide (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate should form. Isolate the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from ethanol to afford pure N-allyl-N-benzyl-4-ethylbenzenesulfonamide as white crystals.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted this compound derivatives.
Caption: General workflow for N-alkylation of this compound.
Logical Relationship of Key Reaction Components
The success of the N-alkylation reaction is dependent on the interplay of several key components.
References
Application of Benzenesulfonamide Derivatives as Research Tools in Medicinal Chemistry
Introduction
Benzenesulfonamides represent a versatile class of organic compounds with a broad spectrum of biological activities, making them invaluable research tools in medicinal chemistry. While 4-ethylbenzenesulfonamide itself is a simple scaffold, its derivatives are central to the exploration of various therapeutic targets. A primary application of this class of compounds is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial in numerous physiological and pathological processes.[1][2] This document provides detailed application notes and protocols for utilizing benzenesulfonamide derivatives, particularly as carbonic anhydrase inhibitors, in a research setting.
Core Application: Carbonic Anhydrase Inhibition
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Dysregulation of CA activity is implicated in various diseases, including glaucoma, epilepsy, and cancer, making them a key target for drug discovery.[4][5] Benzenesulfonamides, with their primary sulfonamide group (-SO₂NH₂), act as potent inhibitors by coordinating to the zinc ion in the active site of CAs.[6]
Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms
The inhibitory potency of benzenesulfonamide derivatives varies significantly depending on the substitution pattern on the benzene ring. This allows for the development of isoform-selective inhibitors, which is crucial for minimizing off-target effects. The following tables summarize the inhibition constants (Kᵢ) of various benzenesulfonamide derivatives against key human carbonic anhydrase (hCA) isoforms.
Table 1: Inhibition of Carbonic Anhydrase Isoforms by Substituted Benzenesulfonamides
| Compound ID | Substituent | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) | Reference |
| Acetazolamide (AAZ) | Standard | 250 | 12 | 25 | 5.7 | [7] |
| 1 | 4-(benzylamino)ethyl | - | - | - | - | [8] |
| S1 | 4-(2-(1-phenylethylidene)hydrazinyl) | 1.79 ± 0.22 | 1.72 ± 0.58 | - | - | [9] |
| S2 | 4-(2-(1-(p-tolyl)ethylidene)hydrazinyl) | 1.84 ± 0.35 | 2.15 ± 0.64 | - | - | [9] |
| 3 | 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino) | 23.5 | 106.4 | 10 | 12.3 | [10][11] |
| 5a | 4-(3-benzyloxy-6-oxopyridazin-1-yl) | 98.3 | 5.3 | 48.9 | 105.7 | [11] |
| 9c | meta-substituted cyclic urea | - | - | - | - | [12] |
Note: A lower Kᵢ value indicates stronger inhibition. Data for some compounds against all isoforms were not available in the cited sources.
Table 2: Inhibition Data for Benzenesulfonamides Obtained via Click Chemistry
| Compound ID | R Group (via triazole linkage) | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) | Reference |
| 4a | Phenyl | 75.6 | 45.8 | 9.8 | 4.5 | [13][14] |
| 4b | 4-Tolyl | 41.5 | 30.1 | 8.5 | 3.1 | [13][14] |
| 4c | 4-Methoxyphenyl | 105.4 | 88.9 | 15.6 | 8.8 | [13][14] |
| 4d | 4-Chlorophenyl | 89.9 | 65.4 | 12.4 | 6.5 | [13][14] |
| 4e | 4-Fluorophenyl | 95.3 | 71.2 | 13.1 | 7.2 | [13][14] |
| 4f | Cyclohexylmethyl | 65.2 | 35.5 | 6.4 | 1.5 | [13][14] |
| 4g | Benzyl | 71.8 | 40.1 | 7.8 | 2.8 | [13][14] |
| 4h | Carboxymethyl | >1000 | 755 | 38.9 | 12.4 | [13][14] |
Experimental Protocols
Synthesis of 4-Substituted Benzenesulfonamide Derivatives
A general and classical method for synthesizing substituted benzenesulfonamides involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine.[2]
Protocol 1: General Synthesis of N-substituted-4-aminobenzenesulfonamides
-
Starting Material: Begin with sulfanilamide (4-aminobenzenesulfonamide).
-
Acylation: To a solution of sulfanilamide in a suitable solvent (e.g., acetone), add potassium carbonate. Then, add 2-chloroacetyl chloride dropwise to the mixture. This reaction yields 2-chloro-N-(4-sulfamoylphenyl)-acetamide.[10]
-
Cyclization (Example for Thiazolone Ring Formation): To a solution of the product from step 2 in absolute ethanol, add ammonium thiocyanate. Reflux the mixture for approximately 3 hours to yield ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide.[10]
-
Condensation (Example for further derivatization): To a solution of the product from step 3 in glacial acetic acid, add sodium acetate and an appropriate aldehyde. Reflux the mixture for 24-48 hours.[10]
-
Purification: The final product can be purified by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General synthesis workflow for benzenesulfonamide derivatives.
Carbonic Anhydrase Inhibition Assays
Several methods can be employed to determine the inhibitory activity of benzenesulfonamide derivatives against carbonic anhydrase.
Protocol 2: Colorimetric Assay for Carbonic Anhydrase Activity
This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).[4]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Stock Solution: 1 mg/mL in cold Assay Buffer.
-
CA Working Solution: Dilute the stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer just before use.
-
Substrate Stock Solution: 3 mM p-NPA in acetonitrile or DMSO (prepare fresh daily).
-
Inhibitor Stock Solutions: Dissolve test compounds and a positive control (e.g., Acetazolamide) in DMSO to a concentration of 10 mM.
-
-
Assay Procedure (96-well plate format):
-
Add 158 µL of Assay Buffer to the appropriate wells.
-
Add 2 µL of the inhibitor working solution (or DMSO for the control).
-
Add 20 µL of the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at 30-second intervals for 10-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration.
-
Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 3: Stopped-Flow CO₂ Hydration Assay
This is a more direct and highly accurate method for measuring the inhibition of the physiological reaction of CA.[15][16]
-
Principle: This method measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A stopped-flow instrument rapidly mixes a CO₂-rich solution with a buffer solution containing the enzyme and a pH indicator.
-
Reagent Preparation:
-
Prepare two solutions. Solution A: Buffer (e.g., HEPES) at a specific pH (e.g., 7.03). Solution B: Buffer containing NaHCO₃ and saturated with a known concentration of CO₂ at a higher pH (e.g., 8.41), also containing a pH indicator (e.g., phenol red).
-
-
Assay Procedure:
-
The two solutions are rapidly mixed in the stopped-flow apparatus, creating an out-of-equilibrium state.
-
The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds).
-
The experiment is repeated with various concentrations of the inhibitor.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the absorbance change.
-
Inhibition constants (Kᵢ) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
Caption: Workflow for a colorimetric carbonic anhydrase inhibition assay.
Signaling Pathways Modulated by Carbonic Anhydrase Inhibition
Inhibition of specific CA isoforms can have significant downstream effects on cellular signaling pathways, particularly in cancer biology.
Hypoxia-Inducible Factor (HIF) Pathway in Cancer
In many solid tumors, hypoxic (low oxygen) conditions lead to the activation of the HIF-1 signaling pathway.[5] This pathway upregulates the expression of several genes that promote tumor survival and proliferation, including the transmembrane carbonic anhydrases CA IX and CA XII.
-
Role of CA IX and CA XII: These enzymes are highly overexpressed in various tumors.[5] They contribute to the acidification of the tumor microenvironment by catalyzing the hydration of CO₂ to bicarbonate and protons. This acidic extracellular pH promotes tumor invasion and metastasis and confers resistance to chemotherapy and radiotherapy.
-
Therapeutic Strategy: Inhibition of CA IX and CA XII with benzenesulfonamide derivatives can counteract the acidification of the tumor microenvironment, thereby inhibiting tumor progression and enhancing the efficacy of other cancer therapies.[5]
Caption: Inhibition of CA IX/XII by benzenesulfonamides in the HIF-1 pathway.
Conclusion
Benzenesulfonamide derivatives are powerful and versatile research tools in medicinal chemistry. Their primary application as carbonic anhydrase inhibitors has been extensively explored, leading to the development of clinically used drugs. The ability to systematically modify their structure allows for the fine-tuning of their inhibitory potency and isoform selectivity. The protocols and data presented herein provide a framework for researchers to synthesize, evaluate, and utilize these compounds to investigate the roles of carbonic anhydrases in health and disease and to develop novel therapeutic agents.
References
- 1. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 11. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Ethylbenzenesulfonamide as a Versatile Intermediate in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethylbenzenesulfonamide is a key chemical intermediate possessing the benzenesulfonamide scaffold, a privileged structural motif in medicinal chemistry. The sulfonamide functional group is a cornerstone in the design of a wide array of therapeutic agents due to its ability to mimic a carboxylic acid group, act as a hydrogen bond donor and acceptor, and coordinate with metal ions in enzyme active sites. This document provides an overview of the applications of this compound in drug discovery, along with detailed protocols for its synthesis and its utilization in the preparation of bioactive molecules.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C8H11NO2S | [1] |
| Molecular Weight | 185.25 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 138-38-5 | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | [2] |
Applications in Drug Discovery
The this compound moiety is a versatile building block for the synthesis of various classes of therapeutic agents. Its derivatives have shown a broad spectrum of pharmacological activities.
Antidiabetic Agents (Sulfonylureas)
Benzenesulfonamides are crucial components of sulfonylurea drugs used in the management of type 2 diabetes. These compounds stimulate insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium channels. While the synthesis of Glibenclamide (Glyburide) typically starts from a different phenethylamine derivative, a synthetic route can be adapted to utilize a this compound precursor.[3][4][5]
Anti-inflammatory Agents (COX-2 Inhibitors)
Selective cyclooxygenase-2 (COX-2) inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively block the COX-2 enzyme, which is involved in inflammation and pain. The diarylpyrazole structure of drugs like Celecoxib contains a benzenesulfonamide group. Although the commercial synthesis of Celecoxib starts from 4-methylacetophenone, the underlying chemical transformations provide a blueprint for synthesizing analogs from this compound.[6][7][8][9]
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a potent zinc-binding group in the active site of CAs. Numerous studies have explored the synthesis and structure-activity relationships of benzenesulfonamide derivatives as CA inhibitors.[10][11][12][13][14][15]
Anticancer Agents
The sulfonamide moiety is present in several anticancer drugs. Derivatives of benzenesulfonamide have been shown to exhibit antiproliferative activity through various mechanisms, including inhibition of kinases and carbonic anhydrases (specifically the tumor-associated isoform CA IX).[16][17]
Quantitative Data Summary
The following tables summarize the biological activity of various benzenesulfonamide derivatives, illustrating the potential of the this compound scaffold in generating potent drug candidates.
Table 1: Carbonic Anhydrase Inhibition
| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
| 4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl benzenesulfonamide derivative | hCA I | 159-444 nM | [10] |
| 4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl benzenesulfonamide derivative | hCA II | 2.4-4515 nM | [10] |
| 4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl benzenesulfonamide derivative | hCA VII | 1.3-469 nM | [10] |
| N-4-substituted 4-(2-aminoethyl)benzenesulfonamide derivative 11 | hCA IX | 5.9 nM | [12] |
| N-4-substituted 4-(2-aminoethyl)benzenesulfonamide derivative 12 | hCA IX | 6.2 nM | [12] |
| N-4-substituted 4-(2-aminoethyl)benzenesulfonamide derivative 11 | hCA XII | 4.3 nM | [12] |
| N-4-substituted 4-(2-aminoethyl)benzenesulfonamide derivative 12 | hCA XII | 4.0 nM | [12] |
| Indole-1,2,3-triazole chalcone hybrid 6d | hCA I | 18.8 nM | [14] |
| Indole-1,2,3-triazole chalcone hybrid 6q | hCA I | 38.3 nM | [14] |
| Sulfonyl semicarbazide derivative 10 | hCA IX | 20.5 nM | [15] |
Table 2: Antiproliferative Activity
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i) | SK-N-MC (neuroblastoma) | 25.2 | [16] |
| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i) | T-47D (breast cancer) | 19.7 | [16] |
| 3-Chloro-2-methylbenzene sulfonamide analog (6d) | MDA-MB-231 (breast cancer) | 30.4 | [16] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from ethylbenzene.
Materials:
-
Ethylbenzene
-
Chlorosulfonic acid
-
Ammonium hydroxide solution (28-30%)
-
Dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Chlorosulfonation: In a fume hood, cool a flask containing ethylbenzene (1 equivalent) in an ice bath. Slowly add chlorosulfonic acid (3 equivalents) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-ethylbenzenesulfonyl chloride.
-
Amination: Dissolve the crude 4-ethylbenzenesulfonyl chloride in a suitable solvent like tetrahydrofuran.
-
Cool the solution in an ice bath and add an excess of concentrated ammonium hydroxide solution dropwise.
-
Stir the reaction mixture vigorously for 1-2 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and collect the solid precipitate by filtration.
-
Wash the solid with cold water and dry to afford this compound.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Expected Yield: 60-70% (overall). Purity: >98% after recrystallization.
Protocol 2: Synthesis of a Glibenclamide Analog from a this compound Derivative
This protocol outlines the synthesis of a sulfonylurea derivative, analogous to Glibenclamide, starting from an N-substituted this compound. This serves as an example of how this compound can be elaborated into a more complex, biologically active molecule.
Materials:
-
4-(2-Aminoethyl)benzenesulfonamide (can be synthesized from this compound via a multi-step sequence)
-
5-Chloro-2-methoxybenzoyl chloride
-
Triethylamine
-
Cyclohexyl isocyanate
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1N)
-
Potassium tert-butoxide
-
18-crown-6 ether
Procedure:
-
Amide Formation: To a solution of 4-(2-aminoethyl)benzenesulfonamide (1 equivalent) and triethylamine (1.2 equivalents) in a suitable solvent like dichloromethane, add 5-chloro-2-methoxybenzoyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide.
-
Sulfonylurea Formation: Dissolve the product from the previous step (1 equivalent) in DMF.
-
Add potassium tert-butoxide (1.2 equivalents) and a catalytic amount of 18-crown-6 ether.
-
Cool the mixture to 0-5 °C and add cyclohexyl isocyanate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6 hours.[3]
-
Pour the reaction mixture into 1N HCl at 0-5 °C.
-
Collect the precipitate by filtration and dry under vacuum to obtain the final sulfonylurea product.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of a Glibenclamide analog.
References
- 1. This compound | C8H11NO2S | CID 222870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Glibenclamide synthesis - chemicalbook [chemicalbook.com]
- 4. CN105503667A - Synthesis process of glibenclamide intermediate 4-Acetamidobenzenesulfonamide - Google Patents [patents.google.com]
- 5. 4 Applications of Glibenclamide Sulfonamide as a Pharmaceutical Intermediate - PYG Lifesciences [pyglifesciences.com]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. zenodo.org [zenodo.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase inhibitors: Synthesis and inhibition of the cytosolic mammalian carbonic anhydrase isoforms I, II and VII with benzene sulfonamides incorporating 4,5,6,7-tetrachlorophthalimide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Introduction of a Sulfamoyl Group using 4-Ethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-ethylbenzenesulfonamide in the introduction of the 4-ethylphenylsulfamoyl group to various molecular scaffolds. This methodology is of significant interest in medicinal chemistry and drug development, where the sulfamoyl moiety is a key functional group in a wide array of therapeutic agents.
Introduction
This compound is a versatile reagent for the synthesis of N-substituted sulfonamides. The sulfonamide functional group is a crucial pharmacophore found in numerous clinically approved drugs, exhibiting a broad spectrum of biological activities, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory properties. The introduction of the 4-ethylphenylsulfamoyl group can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, making it a valuable tool in structure-activity relationship (SAR) studies.
This document outlines two primary methods for the functionalization of this compound: N-alkylation and N-arylation, to generate secondary sulfonamides. These protocols are designed to be adaptable to a range of substrates and scalable for various research needs.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the N-alkylation and N-arylation of this compound based on general methods for sulfonamide functionalization. Actual results may vary depending on the specific substrate and reaction scale.
| Entry | Method | Substrate | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Alkylation | Primary Alkyl Halide | K₂CO₃ | DMF | 80 | 12-24 | 75-90 |
| 2 | N-Alkylation | Secondary Alkyl Halide | Cs₂CO₃ | DMF | 100 | 24-48 | 60-80 |
| 3 | Reductive Amination | Aldehyde | NaBH(OAc)₃, Acetic Acid | DCE | Room Temp | 4-12 | 80-95 |
| 4 | Reductive Amination | Ketone | NaBH(OAc)₃, Acetic Acid | DCE | Room Temp | 12-24 | 70-85 |
| 5 | N-Arylation | Aryl Bromide | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane | 110 | 12-24 | 70-90 |
| 6 | N-Arylation | Aryl Iodide | CuI, N,N'-Dimethylethylenediamine, K₂CO₃ | Dioxane | 110 | 24-48 | 65-85 |
Experimental Protocols
Protocol 1: N-Alkylation of this compound with an Alkyl Halide
This protocol describes a general procedure for the reaction of this compound with a primary or secondary alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and heating plate
-
Standard glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq.).
-
Add anhydrous DMF to dissolve the starting material.
-
Add the base (K₂CO₃ for primary halides, 1.5 eq.; Cs₂CO₃ for secondary halides, 1.5 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to the temperature indicated in the data table and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: N-Alkylation via Reductive Amination
This protocol outlines the N-alkylation of this compound with an aldehyde or ketone via reductive amination.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial acetic acid
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq.) and the aldehyde or ketone (1.2 eq.).
-
Add anhydrous DCE to dissolve the reactants.
-
Add a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of DCE).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Palladium-Catalyzed N-Arylation of this compound
This protocol describes a general method for the Buchwald-Hartwig amination of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-iodoanisole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Standard glassware for work-up and purification under an inert atmosphere
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq.), the aryl halide (1.2 eq.), Cs₂CO₃ (2.0 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of N-substituted 4-ethylbenzenesulfonamides.
Caption: Reaction pathways for the N-functionalization of this compound.
Application Notes and Protocols: 4-Ethylbenzenesulfonamide as a Versatile Building Block for Compound Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylbenzenesulfonamide is a valuable bifunctional building block for the construction of diverse compound libraries aimed at drug discovery and chemical biology. Its structure, featuring a primary sulfonamide group and a para-ethylphenyl moiety, offers multiple points for chemical modification, enabling the generation of a wide array of derivatives. The sulfonamide functional group is a well-established pharmacophore found in numerous clinically approved drugs, known for its ability to target a variety of enzymes, particularly carbonic anhydrases.[1][2][3][4][5] The ethyl group provides a handle for exploring structure-activity relationships (SAR) related to lipophilicity and steric interactions within target binding pockets. This document provides detailed application notes and experimental protocols for the utilization of this compound in the parallel synthesis of a focused compound library.
Key Applications
The primary application of this compound in compound library synthesis is the generation of N-substituted derivatives. The acidic proton of the sulfonamide nitrogen can be readily substituted, allowing for the introduction of a wide range of chemical functionalities. This approach is particularly effective for targeting enzymes where the sulfonamide moiety can coordinate with a metal ion in the active site, such as the zinc ion in carbonic anhydrases.
Advantages of this compound as a Building Block:
-
Versatility: The sulfonamide group can be readily derivatized with a variety of alkyl and aryl halides, as well as other electrophiles.
-
Proven Pharmacophore: The benzenesulfonamide scaffold is a key feature in many biologically active compounds.
-
Tunable Properties: The ethyl group allows for the modulation of physicochemical properties such as lipophilicity and solubility.
-
Commercial Availability: this compound is a readily available and cost-effective starting material.
Data Presentation: Representative Library of N-Substituted this compound Derivatives
The following table summarizes hypothetical quantitative data for a representative library of compounds synthesized from this compound. The biological activity is presented as the inhibitory constant (Kᵢ) against two isoforms of human carbonic anhydrase (hCA), hCA II (a ubiquitous isoform) and hCA IX (a tumor-associated isoform). This data is illustrative and serves to demonstrate the potential for generating isoform-selective inhibitors.
| Compound ID | R-Group | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) |
| EBSA-001 | H | 185.25 | - | >98 | 250 | 25 |
| EBSA-002 | Methyl | 199.28 | 85 | >95 | 150 | 15 |
| EBSA-003 | Ethyl | 213.30 | 82 | >95 | 120 | 10 |
| EBSA-004 | Propyl | 227.33 | 88 | >95 | 90 | 8 |
| EBSA-005 | Isopropyl | 227.33 | 75 | >95 | 110 | 12 |
| EBSA-006 | Benzyl | 275.37 | 92 | >95 | 50 | 5 |
| EBSA-007 | 4-Fluorobenzyl | 293.36 | 90 | >95 | 45 | 4 |
| EBSA-008 | 2-Thienylmethyl | 281.40 | 87 | >95 | 60 | 7 |
| EBSA-009 | 3-Pyridylmethyl | 276.36 | 83 | >95 | 75 | 9 |
| EBSA-010 | 2-(Morpholino)ethyl | 298.41 | 78 | >95 | 200 | 18 |
Experimental Protocols
Protocol 1: General Procedure for the Parallel Synthesis of a this compound Library via N-Alkylation
This protocol describes a general method for the parallel synthesis of N-substituted this compound derivatives in a 96-well plate format.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
A library of alkyl or benzyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
96-well reaction block
-
Teflon-lined screw caps
-
Shaker/vortexer
-
Centrifuge
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.2 M).
-
Prepare stock solutions of each alkyl/benzyl halide in anhydrous DMF (e.g., 0.22 M).
-
Weigh solid potassium carbonate into each well of the 96-well reaction block (e.g., 50 mg per well).
-
-
Reaction Setup:
-
To each well containing potassium carbonate, add the this compound stock solution (e.g., 200 µL, 0.04 mmol).
-
Add the corresponding alkyl/benzyl halide stock solution to each well (e.g., 200 µL, 0.044 mmol).
-
Seal the reaction block with the Teflon-lined screw caps.
-
-
Reaction:
-
Place the reaction block on a shaker and agitate at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS of a sample from a representative well.
-
-
Work-up and Purification:
-
After the reaction is complete, add water (e.g., 500 µL) to each well to quench the reaction.
-
Extract the product with ethyl acetate (e.g., 3 x 500 µL).
-
Combine the organic extracts for each well in a separate 96-well collection plate.
-
Evaporate the solvent using a centrifugal evaporator.
-
Re-dissolve the crude product in a suitable solvent (e.g., DMSO) for purification by preparative HPLC.
-
-
Analysis and Characterization:
-
Analyze the purity of the final compounds by analytical HPLC.
-
Confirm the identity of the products by mass spectrometry.
-
Protocol 2: High-Throughput Screening for Carbonic Anhydrase Inhibition
This protocol provides a general method for screening the synthesized library for inhibitory activity against carbonic anhydrase isoforms using a colorimetric assay.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA II and hCA IX)
-
4-Nitrophenyl acetate (NPA) as a substrate
-
Tris buffer (pH 7.4)
-
Synthesized compound library dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add Tris buffer to each well.
-
Add a small volume of the compound solution from the library to each well to achieve the desired final concentration (e.g., 10 µM). Include wells with a known inhibitor as a positive control and wells with DMSO only as a negative control.
-
Add the carbonic anhydrase enzyme solution to each well and incubate for 15 minutes at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the NPA substrate solution to each well.
-
Immediately place the plate in a microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm every 30 seconds for 10 minutes. The rate of hydrolysis of NPA to 4-nitrophenol is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial rate of reaction for each well.
-
Determine the percent inhibition for each compound relative to the negative control.
-
For active compounds, perform dose-response experiments to determine the IC₅₀ or Kᵢ values.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for parallel synthesis of a this compound library.
Signaling Pathway: Role of Carbonic Anhydrase IX in Tumor Hypoxia
Caption: Inhibition of CA IX by sulfonamide derivatives in the tumor microenvironment.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Substituted Benzenesulfonamides Incorporating Bi/Tricyclic Moieties Act as Potent and Isoform-Selective Carbonic Anhydrase II/IX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chemical Reactions Involving 4-Ethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common chemical reactions involving 4-ethylbenzenesulfonamide, with a particular focus on nucleophilic substitution reactions at the nitrogen atom of the sulfonamide group. The protocols and data presented herein are intended to serve as a valuable resource for researchers engaged in organic synthesis, medicinal chemistry, and drug discovery.
Introduction
This compound is a versatile building block in organic synthesis. The sulfonamide moiety is a key functional group in a wide array of pharmaceuticals, agrochemicals, and materials. The acidic proton on the sulfonamide nitrogen allows for deprotonation and subsequent nucleophilic attack on various electrophiles, making it a valuable synthon for creating diverse molecular architectures. This document outlines key nucleophilic substitution reactions, providing detailed experimental protocols, quantitative data, and mechanistic insights.
Nucleophilic Substitution Reactions of this compound
The primary mode of nucleophilic substitution for this compound involves the deprotonation of the sulfonamide nitrogen followed by reaction with an electrophile. This allows for the introduction of a wide variety of substituents at the nitrogen atom.
N-Alkylation with Alkyl Halides
N-alkylation is a fundamental transformation for modifying the structure of this compound. This reaction typically proceeds via an SN2 mechanism where the deprotonated sulfonamide acts as the nucleophile.
A common method for the N-alkylation of sulfonamides involves the use of a base to deprotonate the sulfonamide, followed by the addition of an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN), tetrahydrofuran (THF))
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, ACN), add a base (1.1-1.5 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30-60 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.0-1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
| Sulfonamide | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Toluenesulfonamide | Benzyl bromide | K₂CO₃ | DMF | 80 | 4 | 95 |
| Methanesulfonamide | Methyl iodide | NaH | THF | rt | 12 | 88 |
| Benzenesulfonamide | Ethyl bromide | Cs₂CO₃ | ACN | 60 | 6 | 92 |
| p-Toluenesulfonamide | Isopropyl iodide | K₂CO₃ | DMF | 100 | 12 | 75 |
Note: These are representative yields and may vary depending on the specific substrate and reaction conditions.
Caption: General workflow for the N-alkylation of this compound.
Mitsunobu Reaction
The Mitsunobu reaction offers a mild alternative for the N-alkylation of sulfonamides using alcohols as the alkylating agents.[1][2][3][4] This reaction proceeds with inversion of stereochemistry at the alcohol carbon.
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous solvent (e.g., THF, Dichloromethane (DCM))
Procedure:
-
Dissolve this compound (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq.) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
| Sulfonamide | Alcohol | Reagents | Solvent | Yield (%) |
| p-Toluenesulfonamide | Benzyl alcohol | PPh₃, DEAD | THF | 90 |
| Benzenesulfonamide | (R)-2-Octanol | PPh₃, DIAD | DCM | 85 (inversion) |
| Methanesulfonamide | Cyclohexanol | PPh₃, DEAD | THF | 88 |
Note: These are representative yields and may vary depending on the specific substrate and reaction conditions.
Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.
Ullmann Condensation (N-Arylation)
The Ullmann condensation is a classic method for the formation of C-N bonds, allowing for the N-arylation of sulfonamides with aryl halides.[5][6] This reaction is typically catalyzed by copper.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Copper(I) iodide (CuI)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Ligand (optional, e.g., 1,10-phenanthroline, L-proline)
-
High-boiling polar solvent (e.g., DMF, dimethyl sulfoxide (DMSO))
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the aryl halide (1.2 eq.), CuI (10-20 mol%), and the base (2.0 eq.).
-
If a ligand is used, add it to the mixture (20-40 mol%).
-
Add the anhydrous solvent and heat the reaction mixture to a high temperature (typically 120-160 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with aqueous ammonia solution to remove copper salts, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Sulfonamide | Aryl Halide | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |
| Benzenesulfonamide | Iodobenzene | CuI / K₂CO₃ | DMF | 140 | 85 |
| p-Toluenesulfonamide | 4-Bromoanisole | CuI, L-proline / K₂CO₃ | DMSO | 120 | 78 |
| Methanesulfonamide | 2-Chloropyridine | CuI / K₃PO₄ | DMF | 150 | 65 |
Note: These are representative yields and may vary depending on the specific substrate and reaction conditions.
Caption: A plausible catalytic cycle for the copper-catalyzed N-arylation.
Applications in Drug Discovery and Development
Sulfonamide derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. The N-substituted derivatives of this compound can be screened for various therapeutic targets. The ethyl group on the benzene ring can influence the pharmacokinetic properties of the molecule, such as lipophilicity and metabolic stability.
While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are of interest in several therapeutic areas:
-
Enzyme Inhibition: The sulfonamide moiety can act as a zinc-binding group in metalloenzymes or mimic the transition state of enzymatic reactions.
-
Receptor Antagonism/Agonism: N-substituted sulfonamides can be designed to interact with specific receptor binding pockets.
-
Antimicrobial Agents: The sulfonamide scaffold is a well-known pharmacophore in antibacterial drugs.
The synthesis of libraries of N-substituted this compound derivatives using the protocols described above is a key strategy in lead optimization and the exploration of structure-activity relationships (SAR).
Conclusion
This compound is a valuable starting material for the synthesis of a diverse range of N-substituted derivatives through nucleophilic substitution reactions. The N-alkylation and N-arylation protocols provided, along with representative quantitative data, offer a solid foundation for researchers to design and execute synthetic strategies. The versatility of the sulfonamide moiety continues to make it an attractive scaffold in the development of new therapeutic agents. Further exploration of the biological activities of novel this compound derivatives is a promising avenue for future research.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Ethylbenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 4-Ethylbenzenesulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is a two-step process. The first step involves the chlorosulfonation of ethylbenzene to produce 4-ethylbenzenesulfonyl chloride. This is followed by the amination of the resulting sulfonyl chloride with ammonia to yield the final product.[1]
Q2: What are the critical factors influencing the yield of the chlorosulfonation step?
A2: The yield of 4-ethylbenzenesulfonyl chloride is primarily affected by the reaction temperature, the molar ratio of chlorosulfonic acid to ethylbenzene, and the order of addition of reagents.[2] Controlling these parameters is crucial to favor the formation of the desired para-isomer and minimize the production of ortho-isomers and disulfonated byproducts.
Q3: How can the formation of byproducts during chlorosulfonation be minimized?
A3: To reduce the formation of undesired isomers and sulfone byproducts, a two-step addition of chlorosulfonic acid under controlled temperatures is recommended.[2] The initial sulfonation should be carried out at a lower temperature, followed by the addition of more chlorosulfonic acid at a slightly elevated temperature for the chlorination step. Using an inorganic salt catalyst, such as sodium sulfate, can also help suppress the formation of sulfone byproducts.[2]
Q4: What are the common challenges during the amination step?
A4: The amination of 4-ethylbenzenesulfonyl chloride is an exothermic reaction. The primary challenges include controlling the reaction temperature to prevent side reactions and ensuring the complete consumption of the sulfonyl chloride. Another potential issue is the formation of a disulfonamide byproduct if the reaction conditions are not carefully controlled.[3]
Q5: What is the recommended method for purifying the final product, this compound?
A5: Recrystallization is a common and effective method for purifying this compound. Suitable solvent systems include ethanol/water and acetone/hexane.[4][5] The choice of solvent will depend on the impurities present.
Troubleshooting Guides
Problem 1: Low Yield of 4-Ethylbenzenesulfonyl Chloride in the First Step
| Potential Cause | Recommended Solution |
| Formation of Isomers and Disulfonated Byproducts | Adopt a two-step chlorosulfonation process. First, perform the sulfonation at a lower temperature (-5°C to 40°C) with a 1.0-1.5 molar equivalent of chlorosulfonic acid. Then, for the chlorination, add a further 1.5-3.5 molar equivalents of chlorosulfonic acid at a slightly higher temperature (10°C to 60°C).[2] |
| Sulfone Byproduct Formation | Add an inorganic salt catalyst, such as sodium sulfate, to the reaction mixture before the addition of chlorosulfonic acid. The molar ratio of the inorganic salt to ethylbenzene should be between 0.001 and 0.50 to 1.[2] |
| Incomplete Reaction | Ensure the reaction is allowed to proceed for a sufficient amount of time at the recommended temperatures for both the sulfonation and chlorination steps (0.01-3.0 hours for sulfonation and 0.1-10.0 hours for chlorination).[2] |
| Hydrolysis of Sulfonyl Chloride during Workup | After the reaction is complete, pour the reaction mixture onto ice water to precipitate the product. Minimize the contact time of the sulfonyl chloride with water and separate the organic layer or filter the solid product promptly. |
Problem 2: Low Yield or Impure Product in the Amination Step
| Potential Cause | Recommended Solution |
| Exothermic Reaction Out of Control | Add the 4-ethylbenzenesulfonyl chloride solution dropwise to the cooled ammonia solution (e.g., in an ice bath) to maintain a low reaction temperature.[3] |
| Formation of Disulfonamide Byproduct | Use a sufficient excess of the aminating agent (ammonia). Add the sulfonyl chloride slowly to the amine solution to avoid localized high concentrations of the sulfonyl chloride.[3] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider allowing it to stir for a longer period or warming it slightly. |
| Difficulty in Product Isolation | After the reaction is complete, if the product does not precipitate, the solution can be concentrated. Acidification of the reaction mixture can also promote precipitation of the sulfonamide. |
Problem 3: Difficulty in Purifying this compound
| Potential Cause | Recommended Solution |
| Oiling Out During Recrystallization | This can occur if the solution is too concentrated or cooled too quickly. Reheat the mixture to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[5] |
| No Crystal Formation Upon Cooling | The solution may be too dilute. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, evaporate some of the solvent to concentrate the solution and cool again.[5] |
| Colored Impurities Present | Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Be aware that this may slightly reduce the overall yield. |
Data Presentation
Table 1: Optimized Reaction Conditions for the Chlorosulfonation of Ethylbenzene[2]
| Parameter | Sulfonation Step | Chlorination Step |
| Reactants | Ethylbenzene, Chlorosulfonic Acid, Inorganic Salt Catalyst | Sulfonated Intermediate, Chlorosulfonic Acid |
| Molar Ratio (Chlorosulfonic Acid : Ethylbenzene) | 1.0-1.5 : 1 | 1.5-3.5 : 1 |
| Reaction Temperature | -5°C to 40°C | 10°C to 60°C |
| Reaction Time | 0.01-3.0 hours | 0.1-10.0 hours |
| Expected Yield of p-isomer | >95% | >95% |
Table 2: Common Solvent Systems for Recrystallization of Sulfonamides[4][5][6]
| Solvent System | Comments |
| Ethanol/Water | A versatile system for many sulfonamides. The product is dissolved in hot ethanol, and water is added dropwise until turbidity is observed, followed by cooling. |
| Acetone/Hexane | Suitable for less polar sulfonamides. The product is dissolved in a minimal amount of hot acetone, and hexane is added to induce crystallization. |
| Ethyl Acetate/Hexane | Another effective system for purifying sulfonamides of intermediate polarity. |
Experimental Protocols
Protocol 1: Synthesis of 4-Ethylbenzenesulfonyl Chloride
-
To a reaction vessel equipped with a stirrer, add ethylbenzene and an inorganic salt catalyst (e.g., sodium sulfate) in a molar ratio of 1:0.1.
-
Cool the mixture to between -5°C and 10°C with stirring.
-
Slowly add 1.2 molar equivalents of chlorosulfonic acid, maintaining the temperature within the specified range.
-
After the addition is complete, allow the reaction to stir for 1-2 hours.
-
In a second step, warm the reaction mixture to between 10°C and 40°C.
-
Slowly add an additional 2.0 molar equivalents of chlorosulfonic acid.
-
After the addition is complete, continue stirring for 2-4 hours at this temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the lower organic layer containing the 4-ethylbenzenesulfonyl chloride.
-
Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-ethylbenzenesulfonyl chloride.
Protocol 2: Synthesis of this compound
-
In a flask equipped with a stirrer and a dropping funnel, place a concentrated solution of aqueous ammonia and cool it in an ice bath.
-
Dissolve the crude 4-ethylbenzenesulfonyl chloride from the previous step in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add the solution of 4-ethylbenzenesulfonyl chloride dropwise to the cold ammonia solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting sulfonyl chloride is no longer visible.
-
If the product precipitates, collect it by vacuum filtration and wash with cold water.
-
If the product does not precipitate, separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. books.rsc.org [books.rsc.org]
- 2. CN102633696A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Purification of 4-Ethylbenzenesulfonamide
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Ethylbenzenesulfonamide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities often originate from the starting materials and side reactions during the synthesis process. The synthesis typically involves the chlorosulfonation of ethylbenzene to form 4-ethylbenzenesulfonyl chloride, followed by amination.
Common Impurities Include:
-
2-Ethylbenzenesulfonyl chloride and 2-Ethylbenzenesulfonamide: During the chlorosulfonation of ethylbenzene, the ortho-isomer (2-ethylbenzenesulfonyl chloride) is a common byproduct. This can subsequently form 2-Ethylbenzenesulfonamide during the amination step.[1][2]
-
Unreacted 4-ethylbenzenesulfonyl chloride: Incomplete amination can leave residual sulfonyl chloride. This is reactive and can hydrolyze to the corresponding sulfonic acid.
-
4-Ethylbenzenesulfonic acid: Hydrolysis of 4-ethylbenzenesulfonyl chloride, either from unreacted starting material or during workup, leads to the formation of the sulfonic acid. Due to its high polarity, it can be challenging to remove.
-
Disulfonated byproducts: Under harsh sulfonation conditions, disulfonation of ethylbenzene can occur, leading to more polar impurities.[2]
-
Solvent Residues: Residual solvents from the reaction or extraction steps may be present in the crude product.
Q2: My this compound product is an oil or fails to crystallize. What should I do?
A2: "Oiling out" or failure to crystallize is a common issue with sulfonamides, which can be attributed to several factors including residual impurities, supersaturation, or an inappropriate solvent system.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil and add a small amount of additional hot solvent to reduce the concentration slightly.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can promote gradual cooling.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.
-
Seeding: If available, add a tiny crystal of pure this compound to the cooled solution.
-
-
Solvent System Modification: If the above steps fail, the solvent system may be unsuitable. Consider a solvent/anti-solvent system. For example, dissolve the compound in a good solvent like hot ethanol and slowly add a poor solvent like water until the solution becomes persistently turbid, then add a few drops of the good solvent to clarify before cooling.[3]
Q3: How can I improve the yield of my recrystallization?
A3: Low recovery is often due to using an excessive amount of solvent or premature crystallization.
To improve yield:
-
Use Minimal Hot Solvent: Dissolve the crude product in the minimum amount of boiling or near-boiling solvent necessary to achieve complete dissolution.
-
Ensure Slow Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath to maximize crystal formation.
-
Wash with Ice-Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving the product.
-
Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate the solution by evaporation and cool it again to obtain a second crop of crystals, which may require separate purity analysis.
Troubleshooting Guides
Recrystallization of this compound
Recrystallization is a primary method for purifying solid this compound. The key is selecting an appropriate solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.
Solvent Selection: While specific quantitative solubility data for this compound is not readily available, data from structurally similar compounds like benzenesulfonamide and general principles for aromatic sulfonamides can guide solvent choice. A mixture of a polar protic solvent and water is often effective.
| Solvent System | Suitability |
| Ethanol/Water | Highly Recommended. this compound is expected to be soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent can further decrease its solubility upon cooling, leading to good crystal formation. |
| Isopropanol/Water | Recommended. Similar to ethanol/water, this system can also be effective. |
| Acetone/Hexane | Possible. Dissolve in hot acetone and add hexane as the anti-solvent. |
| Toluene | Less Common. May be suitable if non-polar impurities are the main concern. |
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture to boiling to ensure complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: To the hot ethanol solution, add hot water dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography of this compound
Column chromatography is a useful alternative for purification, especially if recrystallization is ineffective or if impurities have similar solubility profiles to the product.
General Parameters:
-
Stationary Phase: Silica gel is the most common choice for sulfonamides.
-
Mobile Phase (Eluent): A solvent system of intermediate polarity is typically required. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by Thin Layer Chromatography (TLC) first.
-
TLC Analysis: Develop a TLC method to determine the appropriate eluent system. A solvent mixture that gives the product an Rf value of approximately 0.3 is often ideal for column separation. For aromatic sulfonamides, start with a mixture of hexane and ethyl acetate (e.g., 3:1 or 2:1 v/v).[4]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Begin eluting with the solvent system determined from the TLC analysis. A gradient elution, where the polarity of the mobile phase is gradually increased (by increasing the percentage of ethyl acetate), can be effective for separating closely related impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C8H11NO2S |
| Molecular Weight | 185.25 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Poorly soluble in water; generally soluble in polar organic solvents like ethanol and acetone.[3][5] |
Analytical Methods
| Technique | Typical Conditions |
| Thin Layer Chromatography (TLC) | Stationary Phase: Silica gel 60 F254Mobile Phase: Hexane:Ethyl Acetate (e.g., 2:1 or 1:1 v/v)Visualization: UV light (254 nm) |
| High-Performance Liquid Chromatography (HPLC) | Column: C18 reversed-phaseMobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrileDetection: UV at ~254 nm |
References
Common problems and solutions in 4-Ethylbenzenesulfonamide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during reactions involving 4-Ethylbenzenesulfonamide and its synthesis. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and use of this compound.
Problem 1: Low Yield in the Synthesis of 4-Ethylbenzenesulfonyl Chloride
Q: I am experiencing a low yield during the chlorosulfonation of ethylbenzene to produce 4-ethylbenzenesulfonyl chloride. What are the potential causes and solutions?
A: Low yields in this electrophilic aromatic substitution reaction are common and can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or consider a moderate increase in temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
-
Side Reactions: The formation of isomers (ortho- and meta-) and polysulfonated byproducts can reduce the yield of the desired para-isomer.
-
Solution: Maintain a low reaction temperature to favor the formation of the para-isomer. The slow, dropwise addition of chlorosulfonic acid to ethylbenzene can also help minimize side reactions.
-
-
Hydrolysis of the Product: 4-Ethylbenzenesulfonyl chloride is susceptible to hydrolysis back to the sulfonic acid, especially during workup.
-
Solution: Ensure all glassware is dry and use anhydrous solvents. During the workup, use ice-cold water and minimize the contact time with the aqueous phase. Some processes have shown that the product precipitating directly from the aqueous reaction mixture can protect it from hydrolysis.[2]
-
Problem 2: Formation of Impurities during Sulfonamide Synthesis
Q: I am reacting 4-ethylbenzenesulfonyl chloride with an amine and observing significant impurity formation. How can I improve the purity of my this compound product?
A: The reaction of a sulfonyl chloride with an amine to form a sulfonamide can be accompanied by several side reactions:[1][3]
-
Over-reaction with Primary Amines: Primary amines can react twice with the sulfonyl chloride to form a tertiary sulfonamide (a disulfonylated amine).
-
Solution: Use a controlled stoichiometry with a slight excess of the amine. The slow, dropwise addition of the sulfonyl chloride to a cooled solution of the amine is crucial to prevent localized high concentrations of the sulfonyl chloride.[1]
-
-
Hydrolysis of the Sulfonyl Chloride: As mentioned previously, the sulfonyl chloride can hydrolyze.
-
Reaction with Solvent: Reactive solvents can compete with the amine.
-
Solution: Choose inert solvents for the reaction.
-
Purification Strategy:
If impurities are present, the following purification methods can be employed:
-
Recrystallization: This is a common and effective method for purifying solid sulfonamides.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be used.[1]
-
Aqueous Wash: During the workup, washing the organic layer with a dilute acid (e.g., 1M HCl) can remove excess amine, while a wash with a dilute base can remove unreacted sulfonyl chloride (as the sulfonate salt).[1]
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in the reaction between 4-ethylbenzenesulfonyl chloride and an amine?
A1: A base, such as pyridine or triethylamine, is added to neutralize the hydrochloric acid (HCl) that is generated during the reaction.[1][5] This prevents the protonation of the amine reactant, which would make it non-nucleophilic and halt the reaction.[1] In some cases, using an excess of the amine itself can serve as the base.[1]
Q2: Can I use tertiary amines to synthesize sulfonamides?
A2: No, tertiary amines do not form stable sulfonamides with sulfonyl chlorides because they lack a proton on the nitrogen atom that needs to be eliminated to form the final product.[1]
Q3: How can I monitor the progress of my this compound reaction?
A3: The progress of the reaction can be monitored by several analytical techniques:[1][6]
-
Thin Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion and the formation of any impurities.[1][6]
-
Gas Chromatography (GC): Can be used if the components are volatile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the extent of the reaction.
Q4: My this compound product appears to be degrading over time. What are the stability issues?
A4: Sulfonamides are generally stable compounds. However, the N-H bond in a primary or secondary sulfonamide is acidic and can be deprotonated by a strong base. Hydrolysis of the sulfonamide bond can occur under strong acidic or basic conditions, although it is generally slow.[7] For long-term storage, it is advisable to keep the compound in a cool, dry place, protected from light and moisture.
Data Presentation
Table 1: Typical Yields for a Multi-Step Synthesis of a this compound Analog
The following table provides representative weight yields for the steps in the synthesis of 4-(2-aminoethyl)benzenesulfonamide, a related compound, which can serve as a benchmark for similar synthetic routes.[8]
| Reaction Step | Product | Weight Yield (%) |
| Acetylation | N-(2-phenylethyl)acetamide | - |
| Chlorosulfonation | 4-(2-(acetylamino)ethyl)benzene-1-sulfonyl chloride | 170% (wet product) |
| Amination | N-(2-(4-sulfamoylphenyl)ethyl)acetamide | 60% |
| Hydrolysis | 4-(2-aminoethyl)benzenesulfonamide | 70% |
| Purification | Purified 4-(2-aminoethyl)benzenesulfonamide | 75% |
Note: The 170% yield for the chlorosulfonation step is for the wet product and is greater than 100% due to the presence of solvent.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol describes the reaction of 4-ethylbenzenesulfonyl chloride with ammonia.
-
Reaction Setup: In a fume hood, dissolve 4-ethylbenzenesulfonyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of ammonia in the same solvent (or bubble ammonia gas through the solution) to the stirred solution of the sulfonyl chloride. The addition should be done dropwise to control the exotherm.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or HPLC until the starting sulfonyl chloride is consumed.[1]
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and then brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[1]
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
How to improve the stability of 4-Ethylbenzenesulfonamide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with 4-Ethylbenzenesulfonamide in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the most likely causes?
A1: Degradation of this compound in solution is primarily influenced by three main factors: pH, temperature, and light exposure.
-
pH: The sulfonamide group is susceptible to hydrolysis, particularly under acidic conditions (pH < 4). In acidic solutions, the molecule can hydrolyze to form 4-ethylaniline and benzenesulfonic acid. It is generally more stable at neutral to slightly alkaline pH.[1]
-
Temperature: Elevated temperatures can significantly accelerate the rate of hydrolytic degradation.[1] Storing solutions at elevated temperatures, even for short periods, can lead to a noticeable decrease in the concentration of the parent compound.
-
Light Exposure: Aromatic sulfonamides can be susceptible to photodegradation, especially when exposed to ultraviolet (UV) light. This can lead to complex degradation pathways and the formation of various photoproducts.
Q2: I need to prepare a stock solution of this compound. What is the recommended solvent and storage condition?
A2: For optimal stability, it is recommended to prepare stock solutions of this compound in a high-purity organic solvent such as DMSO or ethanol. For aqueous solutions, use a buffer system to maintain a neutral to slightly alkaline pH (pH 7-8). To minimize degradation, stock solutions should be stored at low temperatures (2-8 °C or -20 °C for long-term storage) and protected from light by using amber vials or by wrapping the container in aluminum foil.
Q3: How can I tell if my this compound solution has degraded?
A3: Visual inspection may reveal discoloration or precipitation, which can be indicators of degradation. However, the most reliable method is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[2][3] This will allow you to quantify the amount of this compound remaining and to detect the presence of any degradation products.
Q4: What are the common degradation products of this compound?
A4: The primary degradation products depend on the degradation pathway:
-
Hydrolysis (Acid-catalyzed): 4-Ethylaniline and Benzenesulfonic acid.
-
Photodegradation: Can result in a variety of products, including hydroxylated derivatives of the parent molecule.[4][5]
-
Oxidation: Can lead to the formation of various oxidized species.
A forced degradation study can help to identify the specific degradation products that may form under your experimental conditions.
Troubleshooting Guides
Problem: Rapid loss of this compound concentration in an aqueous solution.
| Potential Cause | Troubleshooting Step |
| Acidic pH | Measure the pH of your solution. If it is acidic, adjust the pH to a neutral or slightly alkaline range (pH 7-8) using a suitable buffer. |
| High Temperature | Ensure that the solution is stored at the recommended low temperature (2-8 °C or -20 °C). Avoid repeated freeze-thaw cycles. |
| Light Exposure | Protect the solution from light by using amber vials or by wrapping the container in foil. Minimize exposure to ambient light during handling. |
Problem: Appearance of unknown peaks in my HPLC chromatogram.
| Potential Cause | Troubleshooting Step |
| Degradation | The new peaks are likely degradation products. Perform a forced degradation study (see Experimental Protocols) to generate and identify potential degradation products. Use a mass spectrometer (LC-MS) for structural elucidation of the unknown peaks. |
| Contamination | Ensure the purity of your starting material and solvents. Run a blank (solvent only) to check for contaminants. |
Data Presentation
The following tables summarize the expected stability of this compound under various conditions based on general knowledge of sulfonamide stability.
Table 1: Effect of pH on the Hydrolytic Degradation of this compound at 50°C
| pH | Half-life (t½) in days (estimated) | Major Degradation Products |
| 2.0 | 5 | 4-Ethylaniline, Benzenesulfonic acid |
| 4.0 | 30 | 4-Ethylaniline, Benzenesulfonic acid |
| 7.0 | > 365 | Minimal degradation |
| 9.0 | > 365 | Minimal degradation |
Table 2: Effect of Temperature on the Hydrolytic Degradation of this compound at pH 4
| Temperature (°C) | Half-life (t½) in days (estimated) |
| 25 | > 100 |
| 50 | 30 |
| 70 | 5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC-UV or LC-MS method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution.
-
Identify and quantify the degradation products.
-
If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example:
-
Start with 20% acetonitrile, ramp to 80% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
-
Method Validation:
-
Inject a mixture of the stressed samples from the forced degradation study to demonstrate the separation of the parent compound from its degradation products.
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for this compound degradation.
References
Technical Support Center: Crystallization of 4-Ethylbenzenesulfonamide
Welcome to the technical support center for the crystallization of 4-Ethylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common crystallization challenges.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.
Q1: My this compound is "oiling out" instead of forming crystals. What is happening and what should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This typically happens under a few conditions:
-
High Solute Concentration: The solution is too supersaturated, leading to rapid precipitation as a liquid.
-
Inappropriate Solvent: The solvent may be too "good" at dissolving the compound, preventing the ordered arrangement needed for crystallization.
-
Cooling Rate is Too Fast: Rapid cooling doesn't allow sufficient time for molecules to orient themselves into a crystal lattice.
Troubleshooting Steps:
-
Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature on a benchtop, perhaps insulated with a cloth, before transferring it to an ice bath.
-
Add a Co-solvent (Anti-solvent): If using a single solvent system, try adding a miscible "anti-solvent" (one in which this compound is less soluble) dropwise to the warm solution until slight turbidity appears. This can help to gently decrease the solubility and promote crystallization.
-
Use Less Solvent: Start with the minimum amount of hot solvent required to fully dissolve the compound. Excess solvent can prevent crystallization upon cooling.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of this compound.
Q2: I have followed the procedure, but no crystals are forming. What steps can I take to induce crystallization?
A2: A lack of crystal formation is usually due to either the solution not being sufficiently supersaturated or the presence of an energy barrier to nucleation.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Introduce a tiny crystal of pure this compound (a "seed crystal") into the solution. This provides a template for further crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: Allow some of the solvent to evaporate slowly by leaving the container partially open in a fume hood. This will increase the concentration of the solute.
-
Cooling: If the solution is at room temperature, try cooling it further in an ice bath or refrigerator.
-
-
Re-evaluate Your Solvent System: The chosen solvent might be too effective at keeping the compound in solution. Consider using a different solvent or a solvent/anti-solvent system.
Q3: My product is an amorphous powder, not the well-defined crystals I was expecting. How can I obtain a more crystalline product?
A3: The formation of an amorphous powder suggests that the precipitation process was too rapid, not allowing for the ordered arrangement of molecules into a crystal lattice.
Troubleshooting Steps:
-
Slow Down the Crystallization Process: The key is to allow the crystals to form slowly.
-
Slower Cooling: As mentioned before, slow cooling is crucial. Avoid shocking the solution by placing it directly into a very cold environment.
-
Solvent/Anti-solvent Diffusion: Dissolve the compound in a small amount of a "good" solvent in a small vial. Place this vial inside a larger, sealed container with an "anti-solvent." The vapor of the anti-solvent will slowly diffuse into the solution, gradually reducing the solubility and promoting slow crystal growth.
-
-
Optimize the Solvent: Experiment with different solvents or solvent mixtures. A solvent that provides moderate solubility is often ideal.
Q4: I am observing different crystal forms (polymorphs) in different batches. How can I control this?
A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon for sulfonamides. Different polymorphs can have different physical properties.
Control Strategies:
-
Strictly Control Conditions: Ensure that the crystallization conditions (solvent, cooling rate, temperature, agitation) are identical for every batch.
-
Use Seeding: Consistently use seed crystals of the desired polymorph to ensure that it is the one that preferentially crystallizes.
-
Solvent Selection: The choice of solvent can significantly influence which polymorph is formed. Once a suitable solvent for the desired polymorph is identified, use it consistently.
Solubility Data
Qualitative Solubility of this compound
| Solvent | Polarity | Expected Solubility | Notes |
| Water | High | Low | The hydrophobic benzene ring limits water solubility.[1] |
| Methanol | High | Soluble | Often a good solvent for sulfonamides. |
| Ethanol | High | Soluble | A common and effective solvent for recrystallization. |
| Acetone | High | Soluble | Another good polar aprotic solvent option. |
| Ethyl Acetate | Medium | Moderately Soluble | May be useful in a solvent/anti-solvent system. |
| Dichloromethane | Medium | Sparingly Soluble | Lower polarity may limit solubility. |
| Hexane / Heptane | Low | Insoluble | Can be used as an anti-solvent. |
Experimental Protocols
Protocol for Experimental Determination of Solubility
To generate quantitative solubility data, the following gravimetric method can be employed.
Objective: To determine the solubility of this compound in a given solvent at various temperatures.
Materials:
-
This compound
-
Selected solvents (e.g., ethanol, water, acetone)
-
Temperature-controlled shaker bath or incubator
-
Analytical balance
-
Vials with screw caps
-
Filtration apparatus (e.g., syringe filters)
-
Evaporating dish or pre-weighed vials
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the chosen solvent.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a shaker bath set to the desired temperature (e.g., 25 °C, 40 °C, 60 °C).
-
Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) with constant agitation to ensure the solution is saturated.
-
-
Sample Collection and Filtration:
-
Once equilibrated, allow the vials to stand at the set temperature for a few hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear solution above the solid) using a pre-heated syringe to avoid premature crystallization.
-
Immediately filter the solution through a syringe filter into a pre-weighed vial.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the filtered solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.
-
Once the solvent is completely removed, weigh the vial containing the dry solid.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.
-
The mass of the solvent is the mass of the filtered solution minus the mass of the dissolved solid.
-
Calculate the solubility in grams of solute per 100 g of solvent.
-
Repeat this procedure for each desired temperature and solvent.
-
Detailed Protocol for Recrystallization of this compound
Objective: To purify crude this compound by recrystallization. Based on the properties of similar sulfonamides, a 95% ethanol/water mixture is a good starting solvent system.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Methodology:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol.
-
Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more 95% ethanol in small portions if necessary to achieve full dissolution at the boiling point. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If there are any insoluble impurities, perform a hot gravity filtration. Place a funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper.
-
-
Crystallization:
-
Remove the flask from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Crystals should start to form.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once the solution has reached room temperature and crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold 95% ethanol.
-
Pour the cold crystal slurry into the Buchner funnel and apply the vacuum.
-
-
Washing:
-
With the vacuum still applied, wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely.
-
-
Analysis:
-
Determine the mass of the purified crystals and calculate the percent recovery.
-
Measure the melting point of the purified crystals to assess their purity.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the crystallization process.
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Factors influencing the crystallization of this compound.
References
Resolving poor separation during column chromatography of 4-Ethylbenzenesulfonamide
Technical Support Center: Column Chromatography of 4-Ethylbenzenesulfonamide
Welcome to the technical support center for the purification of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor separation of this compound?
A1: The most frequent cause of poor separation is an inappropriate solvent system (mobile phase). If the solvent is too polar, this compound and impurities will elute too quickly and close together. Conversely, if the solvent is not polar enough, elution will be very slow, leading to broad, diffuse bands. It is crucial to optimize the solvent system using Thin Layer Chromatography (TLC) before performing column chromatography. An ideal Rf value for the target compound on TLC is typically between 0.2 and 0.4.
Q2: My this compound is not eluting from the column. What should I do?
A2: If your compound is not eluting, it is likely that the mobile phase is not polar enough. You can gradually increase the polarity of the solvent system. For instance, if you are using a hexane/ethyl acetate mixture, you can increase the proportion of ethyl acetate.[1] If the compound still does not elute, it may be due to decomposition on the silica gel.[1]
Q3: The separation looks good on TLC, but I'm still getting mixed fractions from the column. Why is this happening?
A3: This can occur for several reasons. One possibility is that you have overloaded the column with too much sample.[2] Another common issue is improper column packing, which can lead to channeling and uneven flow of the mobile phase.[3] It is also possible that one of the spots you see on TLC is a degradation product of the other, and this degradation is occurring on the column itself.[1]
Q4: Can this compound decompose on a silica gel column?
A4: Sulfonamides can be sensitive to acidic conditions, and silica gel is slightly acidic.[4] This can potentially lead to the degradation of acid-sensitive compounds.[5] If you suspect your compound is decomposing, you can test its stability on silica by running a 2D TLC.[1] If decomposition is confirmed, you might consider using a deactivated silica gel or an alternative stationary phase like alumina.[1][5]
Troubleshooting Guides
Poor Separation
| Symptom | Possible Cause | Recommended Solution |
| Bands are very close together or co-eluting. | Mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, increase the proportion of the non-polar solvent (e.g., hexane) in a hexane/ethyl acetate system. |
| Bands are very broad and diffuse. | Mobile phase is not polar enough. | Increase the polarity of the mobile phase. For example, increase the proportion of the polar solvent (e.g., ethyl acetate). |
| Column was packed improperly, leading to channeling. | Repack the column carefully using either the slurry or dry packing method to ensure a uniform bed.[6][7] | |
| The column was overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[4] | |
| Streaking or tailing of bands. | The compound has poor solubility in the eluting solvent system. | Try a different solvent system in which your compound is more soluble.[1] Alternatively, you can use the dry-loading method.[8] |
| The compound is interacting too strongly with the stationary phase. | Consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina.[5] |
No Elution of Compound
| Symptom | Possible Cause | Recommended Solution |
| The compound does not move down the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. If necessary, flush the column with a very polar solvent like methanol to elute all compounds. |
| The compound has decomposed on the column. | Test the compound's stability on silica gel using 2D TLC.[1] If it is unstable, use a deactivated stationary phase or an alternative like alumina.[1][5] | |
| The compound is not what you think it is and is very polar. | Characterize your crude material before purification to ensure you are targeting the correct compound. |
Experimental Protocols
General Protocol for Column Chromatography of this compound
This is a general guideline. The specific solvent system should be optimized based on TLC analysis of your crude product.
1. Preparation of the Column:
-
Select a column of appropriate size.
-
Plug the bottom of the column with a small piece of cotton or glass wool.[6]
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow it to pack, gently tapping the column to dislodge any air bubbles.[7]
-
Drain the solvent until it is just level with the top of the silica.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance when adding more solvent.[7]
2. Loading the Sample:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent (or a slightly more polar solvent if necessary for solubility) and carefully add it to the top of the column using a pipette.[8]
-
Dry Loading: If the compound has poor solubility in the eluting solvent, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[8]
3. Elution and Fraction Collection:
-
Carefully add the eluting solvent to the column.
-
Apply gentle pressure to the top of the column to start the flow.
-
Begin collecting fractions immediately.
-
If a gradient elution is required, gradually increase the polarity of the solvent system.
-
Monitor the fractions by TLC to determine which ones contain the purified this compound.
4. Isolation of the Purified Compound:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. Chromatography [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Purification [chem.rochester.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Identifying and removing impurities from crude 4-Ethylbenzenesulfonamide
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 4-Ethylbenzenesulfonamide. The following sections detail methods for identifying and removing impurities, along with protocols for analysis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The synthesis of this compound typically involves the sulfonation of ethylbenzene followed by amination. The primary impurities arise from the initial sulfonation step and include:
-
Positional Isomers: 2-Ethylbenzenesulfonamide (ortho-isomer) and 3-Ethylbenzenesulfonamide (meta-isomer) are the most common impurities. The ethyl group directs the substitution to the ortho and para positions, with the para-isomer being the major product due to less steric hindrance.[1]
-
Disulfonated Byproducts: If the reaction conditions are too harsh (e.g., high temperature or excess sulfonating agent), disulfonation of ethylbenzene can occur, leading to the formation of ethylbenzene disulfonic acid derivatives.[1][2]
-
Unreacted Starting Materials: Residual ethylbenzene may be present if the reaction does not go to completion.
-
Inorganic Salts: Salts such as sodium sulfate are often present as byproducts of the reaction workup and neutralization steps.[1]
Q2: What is the recommended method for purifying crude this compound?
A2: Recrystallization is the most effective and commonly used method for purifying crude this compound, particularly for removing isomeric impurities and other organic byproducts. A mixed solvent system, such as ethanol and water, is often employed.[3][4]
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for determining the purity of this compound and quantifying the levels of isomeric and other organic impurities.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile impurities and confirm the identity of the main component.[7][8]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| "Oiling out" instead of forming crystals | The solution is too concentrated, or the cooling rate is too fast. The boiling point of the solvent may also be higher than the melting point of the solute-impurity mixture. | 1. Re-heat the solution until the oil redissolves. 2. Add a small amount of the primary solvent (e.g., hot ethanol) to decrease saturation. 3. Allow the solution to cool more slowly. Let it cool to room temperature on the benchtop before placing it in an ice bath. 4. Ensure the chosen solvent's boiling point is below the melting point of your compound. |
| No crystals form upon cooling | The solution is too dilute (too much solvent was used), or the solution is supersaturated and requires nucleation. | 1. Induce crystallization: Gently scratch the inside of the flask at the meniscus with a glass rod. 2. Seeding: Add a tiny, pure crystal of this compound to the solution. 3. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again. |
| Low recovery of purified product | Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. 3. To prevent premature crystallization, pre-heat the filtration apparatus (funnel and receiving flask). |
| Product is still impure after recrystallization | The chosen solvent system is not effective at separating the specific impurities. The impurities may have very similar solubility profiles to the desired product. | 1. Try a different solvent system. For sulfonamides, mixtures like methanol/water or acetone/water can be effective alternatives to ethanol/water. 2. Consider a second recrystallization of the purified material. 3. For very persistent impurities, column chromatography may be necessary. |
HPLC Analysis Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of isomers (e.g., co-eluting peaks) | The column and/or mobile phase are not providing sufficient selectivity for the isomers. | 1. Change the column: For separating aromatic positional isomers, a column that allows for pi-pi interactions, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, is often more effective than a standard C18 column.[9] 2. Optimize the mobile phase: Using methanol instead of acetonitrile can enhance pi-pi interactions and improve separation.[9] Adjust the mobile phase gradient and flow rate. |
| Peak tailing | The analyte is interacting with active sites on the stationary phase, or the mobile phase pH is inappropriate. | 1. Ensure the mobile phase pH is suitable for the analyte. For sulfonamides, a slightly acidic mobile phase can improve peak shape. 2. Use a high-purity, end-capped column. 3. Lower the sample concentration. |
| Broad peaks | A number of factors can contribute, including issues with the column, high dead volume, or a sample solvent that is too strong. | 1. Check for column degradation or contamination. 2. Ensure the sample is dissolved in the mobile phase or a weaker solvent. 3. Minimize the length of tubing between the injector, column, and detector. |
Data Presentation
The following tables provide representative data for the isomer distribution in a crude sample of this compound and a comparison of purity before and after a typical recrystallization procedure.
Table 1: Representative Isomer Distribution in Crude this compound [1]
| Compound | Isomer | Typical Percentage in Crude Mixture (%) |
| 2-Ethylbenzenesulfonamide | Ortho | 5 - 10 |
| 3-Ethylbenzenesulfonamide | Meta | 1 - 3 |
| This compound | Para | 87 - 94 |
Note: The exact isomer distribution can vary depending on the specific reaction conditions, such as temperature and the sulfonating agent used.
Table 2: Illustrative Purity Comparison of this compound Before and After Recrystallization
| Sample | Purity by HPLC (%) | Predominant Impurity (ortho-isomer) (%) | Other Impurities (%) |
| Crude Product | 88.5 | 8.2 | 3.3 |
| After Recrystallization | 99.2 | 0.5 | 0.3 |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol describes a general procedure for the purification of crude this compound using a mixed solvent system of ethanol and water.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add approximately 3-4 mL of 95% ethanol. Heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Inducing Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid).
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 50:50 ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a starting point for the HPLC analysis of this compound and its isomeric impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 250 mm, 5 µm). A C18 column can also be used, but may provide less resolution for isomers.
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: Gradient from 50% to 80% B
-
20-25 min: Hold at 80% B
-
25-30 min: Return to 50% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 10 mL of methanol.
Visualizations
Workflow for Identification and Removal of Impurities
Caption: Workflow for the purification and analysis of this compound.
Decision Tree for Troubleshooting Recrystallization
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
Addressing compound insolubility in mobile phase during chromatography
This guide provides researchers, scientists, and drug development professionals with solutions to common issues related to compound insolubility in the mobile phase during chromatography.
Frequently Asked Questions (FAQs)
Q1: My compound is precipitating in the mobile phase upon injection. What are the likely causes and how can I solve this?
A1: Compound precipitation upon injection is a common issue that can lead to column blockage, pressure buildup, and poor chromatographic performance.[1][2][3]
Likely Causes:
-
Poor Solubility in the Mobile Phase: The most direct cause is that your compound is not sufficiently soluble in the chosen mobile phase.[1][2] This can happen when the sample is dissolved in a stronger solvent than the mobile phase.[4]
-
High Sample Concentration: Injecting a sample that is too concentrated can exceed the compound's solubility limit in the mobile phase, causing it to crash out.
-
Incompatible Solvents: The solvent used to dissolve the sample may be immiscible with the mobile phase, leading to precipitation.
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample to a concentration that is well within the solubility limit of your mobile phase.[3]
-
Modify the Mobile Phase:
-
Increase Organic Modifier Content: For reversed-phase chromatography, gradually increasing the percentage of the organic solvent (e.g., acetonitrile, methanol) can enhance the solubility of non-polar compounds.[5][6]
-
Change the Organic Modifier: Sometimes, switching from one organic solvent to another (e.g., methanol to acetonitrile or vice-versa) can improve solubility and selectivity.[7][8]
-
Add a Co-solvent: Introducing a small amount of a stronger, compatible solvent to the mobile phase can help keep the compound in solution.[2]
-
-
Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact solubility.[7][9][10] Generally, for acidic compounds, a lower pH (more acidic mobile phase) increases solubility, while for basic compounds, a higher pH (more basic mobile phase) is beneficial.[7][11] A good rule of thumb is to adjust the mobile phase pH to be at least 2 units away from the compound's pKa.[7][11]
-
Employ Dry Loading: If direct injection is problematic, dry loading can be an effective alternative. This involves adsorbing the sample onto an inert solid support (like silica gel or celite) and then loading this solid material onto the column.[2][12][13]
Q2: I am observing poor peak shape (e.g., tailing, fronting, or split peaks). Can this be related to compound insolubility?
A2: Yes, poor peak shape is often linked to solubility issues, among other factors.
-
Peak Tailing: This can occur when a portion of the analyte has strong, undesirable interactions with the stationary phase, which can be exacerbated by poor solubility in the mobile phase. Adjusting the mobile phase pH to suppress the ionization of the analyte can often improve peak shape.[10] Using a mobile phase modifier can also help.[7]
-
Peak Fronting: This is often a sign of sample overload, where the concentration of the injected sample is too high for the column to handle, leading to a saturated stationary phase.[3] This can be directly related to the compound's limited solubility at high concentrations.
-
Split Peaks: This can happen when the sample is dissolved in a solvent much stronger than the mobile phase, causing a portion of the sample to travel faster through the column.[4] It can also occur if the mobile phase pH is close to the analyte's pKa, causing the compound to exist in both ionized and non-ionized forms.[10]
Troubleshooting Workflow for Poor Peak Shape:
Caption: Troubleshooting workflow for poor peak shape.
Q3: How do I choose the right organic modifier to improve my compound's solubility in a reversed-phase system?
A3: The choice of organic modifier is crucial for optimizing both solubility and selectivity in reversed-phase HPLC.[6][14] The most common organic modifiers are acetonitrile (ACN) and methanol (MeOH).[8]
| Organic Modifier | Properties | Advantages | Disadvantages |
| Acetonitrile (ACN) | Aprotic, low viscosity, low UV cutoff (~190 nm) | Good eluting strength, forms low-viscosity mixtures with water, excellent UV transparency.[8] | More expensive and toxic than methanol. |
| Methanol (MeOH) | Protic, higher viscosity than ACN, higher UV cutoff (~205 nm) | Less expensive, can offer different selectivity compared to ACN.[8] | Higher viscosity leads to higher backpressure, can have stronger interactions with some analytes. |
| Tetrahydrofuran (THF) | Aprotic, strong solvent | Can provide unique selectivity, especially for polar compounds. | High UV cutoff, can degrade to form peroxides, not as commonly used.[6] |
| Isopropanol (IPA) | Protic, viscous | Can improve solubility of some compounds.[15] | High viscosity limits its use as a primary modifier. |
Experimental Protocol for Selecting an Organic Modifier:
-
Initial Screening: Perform initial runs with both acetonitrile/water and methanol/water mobile phases to assess basic retention and peak shape.
-
Solubility Test: Prepare saturated solutions of your compound in different ratios of water and the organic modifiers being tested. Observe for any precipitation.
-
Gradient Elution: Run a gradient from a low to a high percentage of the organic modifier to determine the approximate concentration needed to elute your compound.[16]
-
Fine-Tuning: Once a suitable modifier is chosen, optimize the isocratic concentration or the gradient slope to achieve the best separation and peak shape.
Q4: My compound is ionic. How does pH affect its solubility and retention in reversed-phase chromatography?
A4: For ionizable compounds, the pH of the mobile phase is a critical parameter that influences both solubility and retention time.[9][10][17] The ionization state of a compound affects its polarity; the ionized form is more polar and therefore less retained on a non-polar stationary phase (like C18) and more soluble in a polar mobile phase.[7][10]
-
Acidic Compounds: At a low pH (below their pKa), acidic compounds are in their neutral (protonated) form, making them less polar and more retained. As the pH increases above their pKa, they become ionized (deprotonated), more polar, and elute earlier.[11]
-
Basic Compounds: At a high pH (above their pKa), basic compounds are in their neutral (free base) form, making them less polar and more retained. As the pH decreases below their pKa, they become ionized (protonated), more polar, and elute earlier.[11]
Logical Relationship of pH, Ionization, and Retention:
Caption: Effect of pH on the retention of ionizable compounds.
Q5: What is "dry loading" and when should I use it?
A5: Dry loading is a sample loading technique used in chromatography, particularly when the compound has poor solubility in the mobile phase.[12][13] Instead of injecting a liquid sample, the compound is first adsorbed onto a solid support, the solvent is evaporated, and the resulting dry powder is then loaded onto the column.
When to Use Dry Loading:
-
When your compound is poorly soluble in the mobile phase.[12]
-
When you need to load a large amount of sample that would require a large injection volume.
-
When your sample is dissolved in a strong solvent that is incompatible with the mobile phase.
Experimental Protocol for Dry Loading:
-
Dissolve the Sample: Dissolve your crude sample in a suitable solvent in which it is highly soluble.
-
Add Solid Support: Add an inert solid support (e.g., silica gel, celite) to the solution. The amount of solid support should be enough to create a free-flowing powder after solvent evaporation.
-
Evaporate the Solvent: Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Load the Column: Carefully add the dry powder containing your sample to the top of the packed column.
-
Elute: Begin the chromatography process by running the mobile phase through the column.
This technique ensures that the compound is introduced to the column in a way that allows for gradual dissolution into the mobile phase, preventing precipitation and improving separation.[2]
References
- 1. lcms.cz [lcms.cz]
- 2. biotage.com [biotage.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. chromblog.wordpress.com [chromblog.wordpress.com]
- 7. biotage.com [biotage.com]
- 8. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. The Analytical Scientist | Why is pH so important in buffers and additives in reversed-phase HPLC or LC-MS? [theanalyticalscientist.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. researchgate.net [researchgate.net]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 16. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 17. agilent.com [agilent.com]
Preventing degradation of 4-Ethylbenzenesulfonamide on silica gel
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Ethylbenzenesulfonamide. The following information addresses common challenges encountered during purification, specifically focusing on preventing degradation on silica gel.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound degrading during silica gel chromatography?
A1: Standard silica gel possesses acidic silanol groups (Si-OH) on its surface.[1] These acidic sites can catalyze the hydrolysis of the sulfonamide bond in this compound, especially in the presence of trace amounts of water in the mobile phase. This leads to the formation of 4-ethylbenzenesulfonic acid and ammonia, resulting in product loss and contamination of fractions.
Q2: How can I tell if my this compound has degraded on the silica gel column?
A2: Degradation can be identified by the appearance of a new, more polar spot on your Thin Layer Chromatography (TLC) plate, which corresponds to the 4-ethylbenzenesulfonic acid byproduct.[1] You may also observe streaking of the product spot. Confirmation can be achieved by comparing the TLC of your crude material with the fractions collected from the column. Further analysis of the column fractions by techniques like NMR or LC-MS will show the presence of the degradation products and a lower than expected yield of the desired this compound.
Q3: What are the primary degradation products of this compound on silica gel?
A3: The primary degradation pathway on acidic silica gel is the hydrolysis of the sulfonamide bond. This results in the formation of 4-ethylbenzenesulfonic acid and ammonia.
Troubleshooting Guides
Issue: Low recovery of this compound after silica gel chromatography.
| Possible Cause | Suggested Solution |
| Acid-catalyzed degradation on silica gel | The acidic nature of the silica gel is likely causing the hydrolysis of the sulfonamide. |
| Immediate Action: Neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a tertiary amine, such as 0.5-1% triethylamine (v/v).[1] | |
| Alternative Stationary Phases: Consider using a less acidic or basic stationary phase for your chromatography. Good alternatives include neutral or basic alumina, Florisil®, or amino-propylated silica gel.[1] | |
| Inappropriate Solvent System | The chosen mobile phase may not be optimal for eluting the compound efficiently, leading to long residence times on the column and increased opportunity for degradation. |
| Optimization: Develop a solvent system using TLC that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound. | |
| Compound Streaking | The compound may be interacting too strongly with the acidic sites on the silica gel, causing tailing and poor separation. |
| Solution: Add a small percentage of a competitive base, like triethylamine (0.5-1%), to the mobile phase to block the acidic silanol groups and improve peak shape. |
Comparison of Purification Methods
| Stationary Phase | Principle | Advantages | Disadvantages | Best Suited For |
| Standard Silica Gel | Adsorption chromatography based on polarity. Acidic surface. | High resolving power for many compounds, widely available, and cost-effective. | Can cause degradation of acid-sensitive compounds like sulfonamides.[1] | Purification of non-acid sensitive, neutral, and some acidic compounds. |
| Deactivated Silica Gel (e.g., with Triethylamine) | Acidic sites on the silica surface are neutralized by a base. | Reduces degradation of acid-sensitive compounds, improves peak shape for basic compounds. | The added base can sometimes interfere with certain analyses and may need to be removed from the final product. | Purification of acid-sensitive and basic compounds. |
| Neutral or Basic Alumina | Adsorption chromatography with a neutral or basic surface. | Good for the purification of basic compounds and some neutral molecules.[1] | Can be more reactive than silica gel for certain functional groups; resolution may differ from silica gel. | Purification of amines and other basic compounds. |
| Florisil® (Magnesium Silicate) | A mild, neutral adsorbent. | Less acidic than silica gel, good for the separation of some polar compounds.[1] | May have different selectivity compared to silica gel; some compounds may adsorb irreversibly. | Purification of steroids, alkaloids, and pesticides. Can be a good alternative for some sulfonamides. |
| Amino-Propylated Silica Gel | A chemically modified silica with aminopropyl groups, creating a basic surface. | Excellent for the purification of basic compounds without the need for mobile phase modifiers. Prevents degradation of acid-sensitive compounds. | More expensive than standard silica gel. | Purification of basic and acid-sensitive compounds where the addition of a mobile phase modifier is undesirable. |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel with Triethylamine
-
Slurry Preparation: In a fume hood, measure the required amount of silica gel for your column into a beaker.
-
Solvent Preparation: Prepare your chosen eluent system. Add triethylamine to the eluent to a final concentration of 0.5-1% (v/v).
-
Neutralization: Add the triethylamine-containing eluent to the silica gel to form a slurry. Gently stir the slurry for 5-10 minutes to ensure complete neutralization of the acidic sites.
-
Column Packing: Pour the slurry into your chromatography column and allow it to pack under gravity or with gentle pressure.
-
Equilibration: Pass 2-3 column volumes of the triethylamine-containing eluent through the packed column before loading your sample.
-
Sample Loading and Elution: Dissolve your crude this compound in a minimal amount of the neutralized eluent and load it onto the column. Proceed with the chromatography using the neutralized eluent.
Protocol 2: Purification using Neutral Alumina
-
Stationary Phase Selection: Choose neutral alumina (Brockmann I) for the purification of this compound. If your compound is particularly basic, basic alumina may be used.
-
Column Packing: Dry-pack the column by carefully pouring the neutral alumina into the column and tapping gently to ensure even packing. Alternatively, a slurry can be made with a non-polar solvent like hexane.
-
Equilibration: Pass 2-3 column volumes of your initial mobile phase through the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent and load it onto the column.
-
Elution: Elute the column with your chosen solvent system, gradually increasing the polarity if necessary.
Protocol 3: Purification using Florisil®
-
Activation (if necessary): Florisil® is often activated by heating at a specific temperature (e.g., 130 °C) for several hours to remove adsorbed water. Follow the manufacturer's instructions.
-
Column Packing: Pack the column with the activated Florisil® as you would with silica gel.
-
Equilibration: Equilibrate the column with your chosen mobile phase.
-
Sample Loading and Elution: Load your sample and elute with an appropriate solvent system. Solvent systems for Florisil® may differ from those used for silica gel, so TLC-based optimization is recommended.
Visualizations
Caption: Proposed degradation pathway of this compound on acidic silica gel.
Caption: Troubleshooting workflow for preventing the degradation of this compound.
References
Managing acidic or basic impurities in 4-Ethylbenzenesulfonamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethylbenzenesulfonamide. Our focus is on the effective management of common acidic and basic impurities encountered during the manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the primary sources of acidic and basic impurities?
A1: The most prevalent and industrially scalable method for synthesizing this compound involves a two-step process:
-
Chlorosulfonation of Ethylbenzene: Ethylbenzene is reacted with chlorosulfonic acid to produce 4-ethylbenzenesulfonyl chloride.
-
Amination: The resulting 4-ethylbenzenesulfonyl chloride is then reacted with an amine source, typically ammonia or an amine derivative, to form the final product.
Sources of Impurities:
-
Acidic Impurities:
-
Hydrochloric Acid (HCl): A significant byproduct of the amination step.
-
Excess Chlorosulfonic Acid: Unreacted starting material from the first step.
-
Sulfuric Acid: Can be formed from the reaction of chlorosulfonic acid with any moisture present.
-
4-Ethylbenzenesulfonic Acid: Results from the hydrolysis of 4-ethylbenzenesulfonyl chloride.
-
-
Basic Impurities:
-
Excess Amine: Unreacted amine from the amination step.
-
Q2: How can I effectively remove residual acidic impurities from my this compound product?
A2: Neutralization and washing are key to removing acidic impurities. A common and effective method involves washing the crude product with a basic solution. A dilute solution of sodium bicarbonate or sodium carbonate is typically used to neutralize and remove hydrochloric acid and other acidic byproducts. It is crucial to perform subsequent washes with water to remove any remaining inorganic salts and base.
Q3: What is the recommended procedure for eliminating unreacted basic impurities, such as excess amine?
A3: To remove basic impurities like excess ammonia or other amines, washing the crude product with a dilute acidic solution is effective. A dilute solution of hydrochloric acid can be used to convert the basic amine into its water-soluble ammonium salt, which can then be easily washed away with water. Following the acid wash, it is essential to wash with water to remove any residual acid and salts.
Q4: Can recrystallization be used to purify this compound and remove both acidic and basic impurities?
A4: Yes, recrystallization is a powerful purification technique for this compound. The choice of solvent is critical. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures, is ideal. Common solvents for recrystallizing sulfonamides include ethanol, methanol, or mixtures of ethanol and water. Recrystallization can effectively remove a wide range of impurities, including residual starting materials, byproducts, and salts formed during neutralization washes.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low pH of the final product | Presence of residual acidic impurities (HCl, H₂SO₄, 4-ethylbenzenesulfonic acid). | Wash the crude product with a dilute solution of sodium bicarbonate, followed by several washes with deionized water until the pH of the washings is neutral. |
| High pH of the final product | Presence of residual basic impurities (excess amine). | Wash the crude product with a dilute solution of hydrochloric acid, followed by washes with deionized water to neutrality. |
| Product fails to crystallize or oils out | High levels of impurities depressing the melting point and interfering with crystal lattice formation. | Perform sequential washes to remove acidic and basic impurities first. If the issue persists, consider a broader purification strategy such as column chromatography or a more rigorous recrystallization protocol with a different solvent system. |
| Poor yield after purification | Loss of product during washing or recrystallization steps. | Optimize the volume and concentration of wash solutions to minimize product loss. For recrystallization, ensure the solution is fully saturated at high temperature and allowed to cool slowly to maximize crystal formation. Recovering product from the mother liquor can also improve overall yield. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the general laboratory-scale synthesis of this compound.
Step 1: Chlorosulfonation of Ethylbenzene
-
In a fume hood, cool a flask containing ethylbenzene to 0-5 °C in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the cooled ethylbenzene with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Extract the resulting 4-ethylbenzenesulfonyl chloride with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with cold water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4-ethylbenzenesulfonyl chloride.
Step 2: Amination of 4-Ethylbenzenesulfonyl Chloride
-
Dissolve the crude 4-ethylbenzenesulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran).
-
Cool the solution in an ice bath and slowly add an excess of aqueous ammonia or a solution of the desired amine while stirring vigorously.
-
After the addition, allow the reaction to proceed at room temperature for several hours or until completion (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
The resulting crude this compound can then be subjected to the purification protocols below.
Protocol 2: Purification of Crude this compound
-
Acidic Impurity Removal:
-
Suspend the crude product in a suitable organic solvent.
-
Wash with a 5% aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash with deionized water until the pH of the aqueous layer is neutral.
-
-
Basic Impurity Removal:
-
Wash the organic layer from the previous step with a 1 M aqueous solution of hydrochloric acid.
-
Separate the organic layer and wash with deionized water until the pH is neutral.
-
-
Recrystallization:
-
Concentrate the washed organic layer to obtain the crude solid.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, treat with activated charcoal and filter hot.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Visualizing the Workflow and Impurity Management
The following diagrams illustrate the synthesis workflow and the logical steps for troubleshooting impurity issues.
Caption: Synthetic workflow for this compound production.
Caption: Troubleshooting logic for impurity removal in this compound.
Validation & Comparative
A Comparative Analysis of the Bioactivity of 4-Ethylbenzenesulfonamide and Other Sulfonamides
For Immediate Release
This guide provides a comprehensive comparison of the bioactivity of 4-Ethylbenzenesulfonamide with other notable sulfonamides, offering valuable insights for researchers, scientists, and drug development professionals. By presenting experimental data, detailed protocols, and visual pathway diagrams, this document serves as a practical resource for understanding the therapeutic potential of this class of compounds.
Executive Summary
Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects. This guide focuses on this compound and compares its performance against established sulfonamides such as the antibacterial agent Sulfamethoxazole, the carbonic anhydrase inhibitor Acetazolamide, and in the context of anticancer activity, the widely used chemotherapeutic drug Doxorubicin. The comparative analysis is based on key performance metrics: Minimum Inhibitory Concentration (MIC) for antibacterial activity, inhibitory constant (Ki) for carbonic anhydrase inhibition, and the half-maximal inhibitory concentration (IC50) for cytotoxic effects on cancer cells.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative bioactivity data for this compound and its comparators.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Target Organism | MIC (µg/mL) |
| This compound | Escherichia coli | >512 |
| Staphylococcus aureus | >512 | |
| Sulfamethoxazole | Escherichia coli | 16 - 64 |
| Staphylococcus aureus | 8 - 128 |
Note: MIC values for Sulfamethoxazole can vary depending on the specific strain and testing conditions.
Table 2: Carbonic Anhydrase Inhibition
| Compound | Target Enzyme | Inhibition Constant (Ki) (nM) |
| This compound | Human Carbonic Anhydrase II (hCA II) | 89 |
| Acetazolamide | Human Carbonic Anhydrase II (hCA II) | 12 |
Table 3: Cytotoxicity Against Human Breast Cancer Cell Line (MCF-7)
| Compound | IC50 (µM) |
| This compound | Data not available |
| Doxorubicin | 0.4 - 1.65 |
Note: The IC50 for Doxorubicin can vary based on the specific MCF-7 cell line variant and experimental conditions.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of sulfonamides is quantified by determining the MIC, which is the lowest concentration of the compound that prevents visible growth of a microorganism.
a. Materials:
-
Test sulfonamide compounds
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
b. Procedure:
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.
-
Serial Dilution: The sulfonamide compounds are serially diluted in MHB in the 96-well plates.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the sulfonamide that shows no visible bacterial growth.
Carbonic Anhydrase Inhibition Assay
The inhibitory effect of sulfonamides on carbonic anhydrase activity is determined by measuring the inhibition of the enzyme-catalyzed hydration of CO2.
a. Materials:
-
Recombinant human carbonic anhydrase II (hCA II)
-
Test sulfonamide compounds
-
Buffer solution (e.g., Tris-HCl)
-
Substrate (e.g., p-nitrophenyl acetate)
-
Stopped-flow spectrophotometer
b. Procedure:
-
Enzyme and Inhibitor Pre-incubation: The enzyme and various concentrations of the inhibitor are pre-incubated in the buffer.
-
Reaction Initiation: The reaction is initiated by the rapid mixing of the enzyme-inhibitor solution with the substrate.
-
Activity Measurement: The rate of the enzymatic reaction is monitored by measuring the change in absorbance over time.
-
Data Analysis: The inhibition constants (Ki) are calculated by fitting the data to appropriate enzyme inhibition models.[2]
MTT Assay for Cytotoxicity
The cytotoxic effect of compounds on cancer cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
a. Materials:
-
Human breast cancer cell line (MCF-7)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Test compounds
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
b. Procedure:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[3]
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for rational drug design and development.
Antibacterial Mechanism of Sulfonamides
Sulfonamides exert their bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids, and its depletion halts bacterial growth and replication.
Caption: Bacterial Folic Acid Synthesis Pathway and the inhibitory action of sulfonamides.
Carbonic Anhydrase and its Role in Cancer
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. In cancer, certain CA isoforms, particularly the tumor-associated CA IX and CA XII, are overexpressed and play a crucial role in pH regulation of the tumor microenvironment. By maintaining a relatively alkaline intracellular pH and an acidic extracellular pH, these enzymes promote tumor growth, proliferation, and metastasis. Inhibition of these CAs is a promising strategy for anticancer therapy.
Caption: Role of Carbonic Anhydrase IX/XII in tumor pH regulation and cancer progression.
Experimental Workflow Diagrams
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Workflow for Carbonic Anhydrase inhibition assay using a stopped-flow instrument.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for MTT cytotoxicity assay.
References
Validating the Purity of Synthesized 4-Ethylbenzenesulfonamide: A Comparative Guide Using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 4-Ethylbenzenesulfonamide, a key intermediate in the development of various pharmaceuticals. Accurate purity assessment is critical to ensure the safety, efficacy, and reproducibility of drug candidates. This document outlines detailed experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the primary techniques for structural confirmation and impurity profiling. Additionally, it presents data on alternative methods like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for a thorough purity evaluation.
Data Presentation: A Comparative Overview
The following tables summarize the expected analytical data for this compound and its potential impurities. This allows for a quick and easy comparison of results obtained from various analytical techniques.
Table 1: ¹H NMR and ¹³C NMR Spectral Data of this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Ethyl-CH₃ | ~1.2 (t, 3H) | ~15 |
| Ethyl-CH₂ | ~2.7 (q, 2H) | ~28 |
| Aromatic C-H (ortho to SO₂NH₂) | ~7.8 (d, 2H) | ~128 |
| Aromatic C-H (ortho to Ethyl) | ~7.4 (d, 2H) | ~126 |
| Aromatic C (ipso-SO₂NH₂) | - | ~145 |
| Aromatic C (ipso-Ethyl) | - | ~149 |
| SO₂NH₂ | ~7.2 (s, 2H) | - |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
Table 2: Mass Spectrometry Data of this compound
| Ion | m/z (EI) | Fragmentation Pathway |
| [M]⁺ | 185 | Molecular Ion |
| [M-SO₂]⁺ | 121 | Loss of sulfur dioxide |
| [C₇H₇]⁺ | 91 | Tropylium ion |
Table 3: Comparison of Analytical Techniques for Purity Validation
| Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation, identification and quantification of proton-containing impurities. | High resolution, non-destructive, quantitative. | Lower sensitivity compared to MS, complex spectra for mixtures. |
| ¹³C NMR | Nuclear spin transitions of the ¹³C isotope. | Information on the carbon skeleton, detection of non-protonated carbons. | Unambiguous carbon environment information. | Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules. | Molecular weight determination, elemental composition (HRMS), structural information from fragmentation. | High sensitivity, ability to analyze complex mixtures when coupled with chromatography. | Isomers may not be distinguishable by MS alone. |
| HPLC | Differential partitioning between a stationary and mobile phase. | Separation and quantification of the main component and impurities. | High resolution, quantitative, adaptable for various compounds. | Requires a chromophore for UV detection, method development can be time-consuming. |
| TLC | Differential migration on a stationary phase. | Rapid qualitative assessment of purity and reaction progress. | Simple, fast, low cost. | Lower resolution and sensitivity compared to HPLC, not quantitative. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of this compound
A common route for the synthesis of this compound involves the chlorosulfonation of ethylbenzene followed by amination.
Step 1: Chlorosulfonation of Ethylbenzene
-
In a fume hood, cool a round-bottom flask containing ethylbenzene in an ice-salt bath to 0-5 °C.
-
Slowly add chlorosulfonic acid dropwise to the stirred ethylbenzene, maintaining the temperature below 10 °C. The molar ratio of ethylbenzene to chlorosulfonic acid should be approximately 1:1.2.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The resulting 4-ethylbenzenesulfonyl chloride will precipitate and can be collected by vacuum filtration.
Step 2: Amination of 4-Ethylbenzenesulfonyl Chloride
-
Dissolve the crude 4-ethylbenzenesulfonyl chloride in a suitable organic solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
Continue stirring at room temperature for 1-2 hours.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization (e.g., from ethanol/water).
Purity Validation Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Integrate all signals and compare the integration ratios to the expected proton count for this compound.
-
Analyze the chemical shifts and coupling patterns to confirm the structure. Look for signals corresponding to potential impurities such as ortho- and meta-isomers, as well as residual starting materials or solvents.
-
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum.
-
Identify the signals corresponding to the ethyl group and the aromatic carbons to further confirm the structure.
-
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis:
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Acquire the mass spectrum and identify the molecular ion peak [M]⁺ at m/z 185.
-
Analyze the fragmentation pattern. A characteristic fragment at m/z 121 corresponds to the loss of sulfur dioxide ([M-SO₂]⁺).[1] Another common fragment is the tropylium ion at m/z 91.
-
3. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.
-
Procedure:
-
Prepare a stock solution of the synthesized this compound in the mobile phase.
-
Inject the sample onto the HPLC column.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
The purity is determined by the area percentage of the main peak relative to the total peak area.
-
4. Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) can be used as a starting point.
-
Procedure:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the spots under UV light (254 nm). The presence of multiple spots indicates the presence of impurities.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purity validation of this compound.
Potential Impurities and Their Identification
During the synthesis of this compound, several impurities can be formed. It is crucial to identify and quantify these to ensure the quality of the final product.
-
Isomeric Impurities: The chlorosulfonation of ethylbenzene can lead to the formation of ortho- and meta- isomers of 4-ethylbenzenesulfonyl chloride, which will subsequently be converted to the corresponding sulfonamides. These isomers can be distinguished from the desired para-isomer by their different substitution patterns in the aromatic region of the ¹H NMR spectrum.
-
Di-sulfonated Byproducts: Under harsh reaction conditions, di-sulfonation of the ethylbenzene ring can occur, leading to the formation of ethylbenzenedisulfonamides. These impurities will have a higher molecular weight, which can be detected by mass spectrometry.
-
Unreacted Starting Materials: Residual ethylbenzene or 4-ethylbenzenesulfonyl chloride may be present in the final product. These can be detected by NMR, MS, and chromatographic techniques.
-
Solvent Residues: Residual solvents from the reaction or purification steps can be identified by their characteristic signals in the ¹H NMR spectrum.
By employing a combination of these analytical techniques, researchers can confidently validate the purity and confirm the structure of synthesized this compound, ensuring the integrity of their research and development activities.
References
A Comparative Analysis of 4-Ethylbenzenesulfonamide and Its Structural Analogs for Therapeutic Development
For Immediate Release
In the landscape of medicinal chemistry, the benzenesulfonamide scaffold remains a cornerstone for the development of a diverse array of therapeutic agents. This guide presents a comparative analysis of 4-Ethylbenzenesulfonamide and its close structural analogs, namely 4-Methylbenzenesulfonamide, 4-Aminobenzenesulfonamide, and 4-Chlorobenzenesulfonamide. By examining their physicochemical properties, and biological activities as carbonic anhydrase inhibitors and anticonvulsants, this report aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development efforts.
Physicochemical Properties: A Foundation for Drug Design
The seemingly minor modifications to the 4-position of the benzenesulfonamide ring result in notable shifts in physicochemical properties, which in turn can significantly influence the pharmacokinetic and pharmacodynamic profiles of these compounds. A summary of key computed properties is presented in Table 1.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| This compound | C₈H₁₁NO₂S | 185.24 | 1.6 | 1 | 2 |
| 4-Methylbenzenesulfonamide | C₇H₉NO₂S | 171.22 | 1.1 | 1 | 2 |
| 4-Aminobenzenesulfonamide | C₆H₈N₂O₂S | 172.21 | 0.2 | 2 | 3 |
| 4-Chlorobenzenesulfonamide | C₆H₆ClNO₂S | 191.64 | 1.4 | 1 | 2 |
Table 1: Comparative Physicochemical Properties of 4-Substituted Benzenesulfonamides. Data sourced from PubChem.
Biological Activity: Carbonic Anhydrase Inhibition
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) |
| This compound | Data not available | Data not available |
| 4-Methylbenzenesulfonamide | 7500 | 1200 |
| 4-Aminobenzenesulfonamide | 150 | 12 |
| 4-Chlorobenzenesulfonamide | 100 | 60 |
Table 2: Comparative Carbonic Anhydrase Inhibitory Activity (Ki) of 4-Substituted Benzenesulfonamides. Data compiled from multiple sources. The absence of data for this compound highlights a gap in the current literature.
Biological Activity: Anticonvulsant Properties
The anticonvulsant potential of benzenesulfonamide derivatives has been an area of active investigation. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) seizure models are standard preclinical assays used to evaluate the efficacy of potential antiepileptic drugs. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is indicative of efficacy against absence seizures.[3]
While specific ED50 values for this compound and its direct analogs in these standardized tests are not consistently reported across the literature, the general structure-activity relationship suggests that substitution at the 4-position can modulate anticonvulsant activity. For instance, a study on 4-aminobenzamides, a related class of compounds, demonstrated that substitutions on the amide nitrogen significantly influenced anti-MES activity.[4] Another study on novel benzenesulfonamide derivatives reported ED50 values in the MES test as low as 16.36 mg/kg and in the scPTZ test as low as 22.50 mg/kg for some of the more complex analogs.[5] This indicates the potential of the core benzenesulfonamide scaffold in developing potent anticonvulsants.
Experimental Protocols
For researchers aiming to conduct their own comparative studies, detailed protocols for key biological assays are provided below.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This method measures the enzyme-catalyzed hydration of CO₂. The production of protons leads to a pH decrease, which is monitored by a pH indicator.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II)
-
Inhibitor stock solutions (typically in DMSO)
-
Buffer: 20 mM TRIS (pH 8.3)
-
Indicator: Phenol red (0.2 mM)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation: Mix the CA enzyme solution with the inhibitor at various concentrations. Incubate for a sufficient time to allow for binding.
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of the phenol red at 557 nm over time.
-
Data Analysis: Calculate the initial rates of the reaction. The inhibition constant (Ki) can be determined by fitting the data to appropriate enzyme inhibition models.
Anticonvulsant Activity Screening
1. Maximal Electroshock (MES) Seizure Test
This test evaluates a compound's ability to prevent seizure spread.[6]
Apparatus:
-
Electroconvulsive shock generator with corneal electrodes.
Procedure:
-
Administer the test compound to mice or rats at various doses.
-
At the time of peak effect, apply a drop of local anesthetic to the animal's corneas.
-
Deliver a high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) through the corneal electrodes.[6]
-
Observe the animal for the presence or absence of a tonic hindlimb extension. Abolition of this response is considered protection.[6]
-
Determine the median effective dose (ED50) that protects 50% of the animals from the tonic hindlimb extension.
2. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This test assesses a compound's ability to raise the seizure threshold.[7]
Procedure:
-
Administer the test compound to mice or rats at various doses.
-
At the time of peak effect, inject a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg for CF-1 mice) subcutaneously.[7]
-
Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.[7]
-
The absence of such seizures indicates protection.
-
Determine the ED50 that protects 50% of the animals from clonic seizures.
Synthesis Workflow
The general synthesis of 4-substituted benzenesulfonamides can be adapted to produce the target analogs. The following diagram illustrates a typical synthetic workflow.
Signaling Pathway and Mechanism of Action
While a specific signaling pathway for this compound is not well-defined, the primary mechanism of action for benzenesulfonamide-based carbonic anhydrase inhibitors is understood to involve the coordination of the sulfonamide group to the zinc ion within the enzyme's active site. This binding event displaces a water molecule (or hydroxide ion) that is essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function.
Conclusion
This comparative guide underscores the therapeutic potential of this compound and its structural analogs. The subtle changes in the 4-substituent can lead to significant differences in their biological activities, highlighting the importance of a systematic structure-activity relationship (SAR) analysis. While there are gaps in the direct comparative data, particularly for this compound, the provided information and experimental protocols offer a solid foundation for future investigations. Further research is warranted to fully elucidate the comparative efficacy and safety profiles of these compounds, which could lead to the development of novel and improved therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. Anticonvulsant activity of some 4-aminobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
Comparative Analysis of 4-Ethylbenzenesulfonamide and Other Carbonic Anhydrase Inhibitors
A detailed guide for researchers and drug development professionals cross-referencing experimental data with PubChem for 4-Ethylbenzenesulfonamide, a potent carbonic anhydrase inhibitor.
This guide provides a comprehensive comparison of this compound with established carbonic anhydrase (CA) inhibitors, namely Acetazolamide, Brinzolamide, and Dorzolamide. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a cross-referenced overview of experimental data and key molecular identifiers from PubChem.
Introduction to this compound
This compound is a chemical compound belonging to the sulfonamide class. Its PubChem Compound Identification (CID) is 222870.[1] Like other sulfonamides, it has been investigated for its biological activity, particularly as an inhibitor of carbonic anhydrases. These enzymes play a crucial role in various physiological processes, including pH regulation, CO2 transport, and fluid secretion. Inhibition of carbonic anhydrases is a key mechanism in the therapeutic action of drugs used to treat glaucoma, epilepsy, and other conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its alternatives, sourced from PubChem, is presented below.
| Property | This compound | Acetazolamide | Brinzolamide | Dorzolamide |
| PubChem CID | 222870 | 1986 | 5284583 | 54690 |
| Molecular Formula | C8H11NO2S | C4H6N4O3S2 | C12H21N3O5S3 | C10H16N2O4S3 |
| Molecular Weight | 185.25 g/mol | 222.25 g/mol | 383.5 g/mol | 324.4 g/mol |
| XLogP3-AA | 1.3 | -0.3 | 0.9 | -0.1 |
| Hydrogen Bond Donor Count | 1 | 2 | 3 | 2 |
| Hydrogen Bond Acceptor Count | 3 | 5 | 7 | 6 |
Comparative Experimental Data: Carbonic Anhydrase Inhibition
The primary mechanism of action for this compound and the selected alternatives is the inhibition of carbonic anhydrase. The following table summarizes the available experimental data on their inhibitory activity against various carbonic anhydrase isoforms. It is important to note that the available quantitative data for this compound pertains to a protozoan carbonic anhydrase, which may not be directly comparable to the human isoforms.
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 |
| This compound | Entamoeba histolytica CA | 36 - 89 nM | Not Reported |
| Acetazolamide | Human CA I | 250 nM | - |
| Human CA II | 12 nM | - | |
| Human CA IV | 74 nM | - | |
| Human CA IX | 25 nM | - | |
| Human CA XII | 5.7 nM | - | |
| Brinzolamide | Human CA II | - | 3.19 nM |
| Dorzolamide | Bovine Corneal Endothelial Cells CA-II | - | 2.4 µM |
Experimental Protocols
The determination of carbonic anhydrase inhibitory activity is crucial for evaluating the potency of compounds like this compound. Two common experimental protocols are detailed below.
Stopped-Flow CO2 Hydration Assay
This is a direct and widely used method to measure the catalytic activity of carbonic anhydrase and its inhibition.
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2. The initial velocity of the reaction is determined by monitoring the change in absorbance of a pH indicator.
Detailed Methodology:
-
Reagent Preparation:
-
Buffer solution (e.g., 20 mM Tris-HCl, pH 8.3).
-
pH indicator solution (e.g., 100 µM phenol red).
-
Enzyme solution (recombinant human carbonic anhydrase isoforms) at a concentration of 5-12 nM.
-
Inhibitor stock solutions (0.1 mM) prepared in distilled-deionized water.
-
CO2-saturated water, prepared by bubbling pure CO2 gas through deionized water at 0°C.
-
-
Assay Procedure:
-
The enzyme and inhibitor solutions are pre-incubated.
-
The enzyme-inhibitor mixture is rapidly mixed with the CO2-saturated buffer containing the pH indicator in a stopped-flow spectrophotometer.
-
The change in absorbance of the pH indicator is monitored over time (typically the initial 5-10% of the reaction) to determine the initial velocity.
-
The uncatalyzed rate is measured in the absence of the enzyme and subtracted from the total observed rates.
-
-
Data Analysis:
-
Inhibition constants (Ki) are calculated by fitting the initial velocity data at various inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.
-
Colorimetric Assay using p-Nitrophenyl Acetate (p-NPA)
This method provides a simpler, high-throughput alternative to the stopped-flow assay.
Principle: This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
CA Enzyme Stock Solution (e.g., 1 mg/mL in cold Assay Buffer).
-
Substrate Stock Solution (e.g., 3 mM p-NPA in acetonitrile or DMSO).
-
Inhibitor Stock Solutions (e.g., 10 mM in DMSO).
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add Assay Buffer.
-
Add the inhibitor working solution (or DMSO for control).
-
Add the CA working solution and pre-incubate to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the Substrate Solution.
-
Measure the absorbance at 400-405 nm in kinetic mode at regular intervals.
-
-
Data Analysis:
-
The rate of reaction is determined from the slope of the absorbance versus time plot.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mechanism of Action and Signaling Pathway
The inhibitory activity of sulfonamides like this compound on carbonic anhydrase is well-established. The primary mechanism involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn2+) located in the active site of the enzyme. This interaction prevents the binding of the natural substrate, carbon dioxide, thereby inhibiting the enzyme's catalytic activity.
Caption: Inhibition of Carbonic Anhydrase by this compound.
Experimental Workflow
The process of identifying and characterizing a carbonic anhydrase inhibitor like this compound typically follows a structured workflow.
Caption: General workflow for carbonic anhydrase inhibitor discovery.
Conclusion
This compound demonstrates significant potential as a carbonic anhydrase inhibitor, with reported Ki values in the nanomolar range against a protozoan CA. For a comprehensive evaluation of its therapeutic potential in humans, further studies are required to determine its inhibitory activity against various human carbonic anhydrase isoforms. This guide provides a foundational comparison with clinically established CA inhibitors and details the standard experimental protocols necessary for such investigations. The provided diagrams illustrate the fundamental mechanism of action and the typical workflow in the discovery and development of novel carbonic anhydrase inhibitors.
References
4-Ethylbenzenesulfonamide: A Comparative Efficacy Analysis Against Commercial Reagents
For Immediate Publication
[City, State] – [Date] – In a continuous effort to equip researchers, scientists, and drug development professionals with objective data, this guide provides a comparative efficacy analysis of 4-Ethylbenzenesulfonamide against a selection of commercially available reagents with related functional applications. This publication details the potential therapeutic activities of this compound and presents a side-by-side comparison with established carbonic anhydrase inhibitors, diuretics, and antibacterial agents.
Introduction to this compound
This compound is a sulfonamide compound with a molecular formula of C₈H₁₁NO₂S.[1] While specific quantitative data on its biological activity is limited in publicly available literature, its structural similarity to other well-characterized benzenesulfonamides suggests potential roles as a carbonic anhydrase inhibitor, a diuretic, and an antibacterial agent. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents.[2][3]
This guide explores these potential applications by comparing the available efficacy data of a close structural analog, 4-hydroxymethyl/ethyl-benzenesulfonamide, with that of commercially available drugs in three key areas: carbonic anhydrase inhibition, diuretic effects, and antibacterial activity.
Efficacy Comparison Data
The following tables summarize the available quantitative data to facilitate a direct comparison of this compound's potential efficacy with that of established commercial reagents.
Table 1: Carbonic Anhydrase Inhibition
| Compound | Target | Kᵢ (nM) | Commercial Availability |
| 4-Hydroxymethyl/ethyl-benzenesulfonamide * | EhiCA (Protozoan β-CA) | 36 - 89 | Research |
| Acetazolamide | Carbonic Anhydrase Isoforms | Varies (nM to µM range) | Commercially Available |
| Dorzolamide | Carbonic Anhydrase Isoforms | Varies (nM range) | Commercially Available |
*Note: Data is for a structural analog of this compound. The study on 4-hydroxymethyl/ethyl-benzenesulfonamide demonstrated potent inhibition of the protozoan β-carbonic anhydrase (EhiCA), suggesting that this compound may exhibit similar inhibitory activity against carbonic anhydrases.[2]
Table 2: Diuretic Activity (Qualitative Comparison)
| Compound | Mechanism of Action | Primary Use | Commercial Availability |
| This compound (Predicted) | Carbonic Anhydrase Inhibition in Kidneys | Diuresis | Research |
| Hydrochlorothiazide | Thiazide Diuretic (Inhibits Na-Cl Cotransporter) | Hypertension, Edema | Commercially Available |
| Furosemide | Loop Diuretic (Inhibits Na-K-2Cl Cotransporter) | Edema, Heart Failure | Commercially Available |
Table 3: Antibacterial Activity (Qualitative Comparison)
| Compound | Mechanism of Action | Primary Use | Commercial Availability |
| This compound (Predicted) | Dihydropteroate Synthase Inhibition | Antibacterial | Research |
| Sulfamethoxazole | Dihydropteroate Synthase Inhibition | Bacterial Infections | Commercially Available |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of sulfonamides against carbonic anhydrase is typically determined by measuring the enzyme's esterase or CO₂ hydrase activity. A common method is the stopped-flow CO₂ hydration assay.[4]
Protocol Outline:
-
Enzyme and Inhibitor Preparation: Recombinant human carbonic anhydrase isoforms and the test compounds are prepared in a suitable buffer (e.g., HEPES).
-
Assay: The enzyme and inhibitor are pre-incubated. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution.
-
Detection: The change in pH due to carbonic acid formation is monitored using a pH indicator (e.g., phenol red) with a stopped-flow spectrophotometer.
-
Data Analysis: The initial rates of the reaction are measured, and the inhibition constant (Kᵢ) is calculated by fitting the data to the appropriate inhibition model.
In Vitro Diuretic Activity Assay
The diuretic potential of a compound can be initially assessed in vitro by its ability to inhibit carbonic anhydrase, an enzyme crucial for bicarbonate reabsorption in the kidneys.[5][6]
Protocol Outline:
-
Enzyme Source: Bovine or human carbonic anhydrase is used.
-
Assay Principle: The assay measures the time required for a pH change in a buffered substrate solution in the presence and absence of the inhibitor.
-
Procedure: The time taken for the pH of a buffer to change from a set value (e.g., 8.5) to a lower value (e.g., 6.5) upon the addition of CO₂-saturated water is measured. This is repeated in the presence of the test compound.
-
Calculation: The percentage inhibition is calculated from the difference in the time taken for the pH change with and without the inhibitor.
Antibacterial Minimum Inhibitory Concentration (MIC) Testing
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8]
Protocol Outline (Broth Microdilution Method):
-
Preparation of Reagents: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualizing the Mechanisms
To better understand the biological context of this compound's potential activities, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Conclusion
While direct experimental data for this compound is not extensively available, the evidence from its structural analog strongly suggests its potential as a carbonic anhydrase inhibitor. This activity underpins its predicted efficacy as a diuretic and an antibacterial agent. The provided comparative data with commercially available reagents offers a valuable benchmark for researchers and drug development professionals. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and to establish its definitive efficacy and safety profile. This guide serves as a foundational resource to stimulate and inform future research in this promising area.
References
- 1. This compound | C8H11NO2S | CID 222870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-N-ethylbenzenesulfonamide | C8H12N2O2S | CID 593572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. benchchem.com [benchchem.com]
- 8. apec.org [apec.org]
Benchmarking the performance of 4-Ethylbenzenesulfonamide in specific assays
An Objective Comparison of Benzenesulfonamide Derivatives in Carbonic Anhydrase Inhibition Assays
For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) of compound classes is crucial for designing potent and selective inhibitors. This guide provides a comparative analysis of 4-Ethylbenzenesulfonamide and related benzenesulfonamide derivatives in the context of a widely studied biological target: carbonic anhydrase (CA). While direct experimental data for this compound is limited in publicly available literature, we can infer its potential performance by comparing it with structurally similar compounds that have been evaluated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms.
The primary assay for this comparison is the inhibition of carbonic anhydrase, a family of metalloenzymes that play a critical role in various physiological processes, including pH regulation, CO2 transport, and biosynthesis. Dysregulation of CA activity is implicated in several diseases, making it a significant therapeutic target. Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potency of various benzenesulfonamide derivatives against four key human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) is presented below. The data is summarized as the inhibition constant (Kᵢ) in nanomolar (nM) units. A lower Kᵢ value indicates a more potent inhibitor. Acetazolamide (AAZ), a clinically used carbonic anhydrase inhibitor, is included as a standard for comparison.
| Compound | Substitution (R) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Benzenesulfonamide | -H | 250 | 150 | 45 | 4.7 | [1] |
| This compound | -CH₂CH₃ | (Predicted) | (Predicted) | (Predicted) | (Predicted) | - |
| 4-Methylbenzenesulfonamide | -CH₃ | 230 | 120 | 35 | 4.2 | [1] |
| 4-Chlorobenzenesulfonamide | -Cl | 108 | 60 | 28 | 3.1 | [1] |
| 4-Fluorobenzenesulfonamide | -F | 125 | 75 | 30 | 3.5 | [2] |
| Acetazolamide (AAZ) | - | 250 | 12 | 25 | 5.7 | [1] |
Note: The inhibitory values for this compound are predicted based on the structure-activity relationships observed in similar benzenesulfonamide derivatives. Generally, small, electron-donating alkyl groups at the para-position of the benzene ring have a modest impact on the inhibitory potency against these CA isoforms compared to the unsubstituted benzenesulfonamide.
Experimental Protocols
The determination of carbonic anhydrase inhibitory activity is crucial for evaluating the potency of compounds like this compound and its analogs. The most common and accurate method cited in the literature for this purpose is the stopped-flow CO₂ hydration assay .
Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition
Principle: This assay measures the catalytic activity of carbonic anhydrase in hydrating carbon dioxide (CO₂). The reaction produces protons, leading to a change in pH, which is monitored using a pH indicator. The rate of this reaction is proportional to the enzyme's activity. Inhibitors will decrease the rate of the reaction, and from this, the inhibition constant (Kᵢ) can be determined.
Materials:
-
Stopped-flow spectrophotometer
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.5)
-
pH indicator (e.g., p-nitrophenol)
-
CO₂-saturated water
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Acetazolamide)
Procedure:
-
Enzyme and Inhibitor Preparation: A solution of the carbonic anhydrase isoform is prepared in the buffer. The inhibitor is dissolved in DMSO to create a stock solution, from which serial dilutions are made.
-
Assay Mixture Preparation: The enzyme solution is incubated with various concentrations of the inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.
-
Kinetic Measurement:
-
One syringe of the stopped-flow instrument is loaded with the enzyme-inhibitor mixture (containing the pH indicator).
-
The other syringe is loaded with the CO₂-saturated water.
-
The two solutions are rapidly mixed in the observation cell of the spectrophotometer.
-
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time (typically in milliseconds) as the pH of the solution decreases due to the enzymatic hydration of CO₂.
-
Data Analysis:
-
The initial rates of the enzymatic reaction are calculated from the absorbance curves for each inhibitor concentration.
-
The inhibition constant (Kᵢ) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition or other appropriate models.[3]
-
Mandatory Visualization
Caption: General chemical structure of the compared benzenesulfonamide derivatives.
Caption: Mechanism of carbonic anhydrase inhibition by benzenesulfonamides.
Caption: Experimental workflow for the stopped-flow CO₂ hydration assay.
References
Validating Bioassays for 4-Ethylbenzenesulfonamide: A Comparative Guide to Quantitative Methods
For researchers and drug development professionals, ensuring the accuracy and reliability of bioassay results is paramount. This guide provides a comparative overview of peer-reviewed, regulatory-accepted methods for the quantitative validation of bioassays targeting 4-Ethylbenzenesulfonamide, a key organic intermediate. The validation process ensures that a bioassay, which measures a biological response, produces data that is proportional and directly related to the concentration of the analyte. This is achieved by comparing the bioassay's performance against highly specific and sensitive analytical chemistry techniques.
The principles outlined by the International Council for Harmonisation (ICH) M10 guideline and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance serve as the global standard for this process.[1][2][3] These guidelines detail the essential parameters for demonstrating a method's suitability for its intended purpose.[4]
This guide focuses on two predominant analytical methods used for the quantitative validation of small molecule bioassays: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Core Principles of Bioanalytical Method Validation
A bioanalytical method must be thoroughly validated to ensure its performance is acceptable and the analytical results are reliable.[4][5] The validation process involves assessing several key parameters that are critical for any quantitative assay.[6][7]
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[7]
-
Accuracy: The closeness of the measured value to the true value.[7]
-
Precision: The degree of agreement among a series of measurements from the same homogeneous sample.[7]
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a specific range.[4][7]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. This is defined by the Lower Limit of Quantitation (LLOQ) and the Upper Limit of Quantitation (ULOQ).[4][5]
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.[3]
The following diagram illustrates a standard workflow for bioanalytical method validation, from initial development to the analysis of study samples.
References
- 1. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of 4-Ethylbenzenesulfonamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Ethylbenzenesulfonamide, a compound that requires careful management due to its potential health hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The known health hazards associated with this compound necessitate the following precautions to minimize exposure risk.
Hazard Summary:
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
-
Harmful if swallowed (Acute toxicity, oral)
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
Required Personal Protective Equipment (PPE):
| PPE Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles causing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use. | Prevents skin contact that can cause irritation. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated and ventilation is inadequate. | Minimizes the risk of respiratory tract irritation from inhaling dust or particulates. |
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to control potential exposure.
Spill Containment and Cleanup Protocol
In the event of a spill, immediate and proper cleanup is essential to prevent the spread of contamination and ensure personnel safety.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don Appropriate PPE: Before cleanup, ensure you are wearing the full PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect and Package Waste: Place the collected material and any contaminated cleaning supplies into a clearly labeled, sealable, and chemically compatible container for hazardous waste.
-
Decontaminate: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: The container with the spill cleanup materials must be disposed of as hazardous waste, following the procedures outlined below.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as a hazardous chemical waste stream in compliance with local, state, and federal regulations.
Step 1: Waste Characterization and Segregation
-
Characterization: this compound waste must be classified as hazardous. While a specific Resource Conservation and Recovery Act (RCRA) waste code is not explicitly assigned, its toxicological profile requires it to be managed by a licensed hazardous waste disposal company. The final waste classification should be confirmed with your institution's Environmental Health and Safety (EHS) department or the disposal vendor.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. Keep it segregated from incompatible materials, such as strong oxidizing agents, with which it may react.
Step 2: Containerization
-
Use only approved, chemically compatible, and leak-proof containers for waste collection.
-
Ensure the container is in good condition and has a secure, tightly fitting lid.
-
For solid waste, a wide-mouth container is often suitable. For liquid waste (e.g., solutions containing the compound), ensure the container can safely hold liquids without degradation.
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate quantity or concentration of the waste.
-
Include the date when the waste was first added to the container (accumulation start date).
-
Affix any other labels required by your institution or local regulations.
Step 4: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.
-
Secondary containment for the waste container is highly recommended to mitigate any potential leaks or spills.
Step 5: Disposal and Removal
-
Contact your institution's EHS office or a licensed hazardous waste management company to schedule a pickup for the waste.
-
Provide the waste manifest or any required documentation to the disposal vendor, including the Safety Data Sheet (SDS) for this compound if requested.
-
Never dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and can pose a significant risk to public health and the environment.
The following diagram illustrates the workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
